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2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde Documentation Hub

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  • Product: 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde
  • CAS: 885273-03-0

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profiling of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde in DMSO and Methanol

Executive Summary 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde (Molecular Formula: C₁₀H₆BrNO₂) is a highly functionalized heterocyclic intermediate widely utilized in medicinal chemistry and materials science[1]. The presen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde (Molecular Formula: C₁₀H₆BrNO₂) is a highly functionalized heterocyclic intermediate widely utilized in medicinal chemistry and materials science[1]. The presence of the oxazole ring and the aldehyde group makes it a versatile building block for synthesizing bioactive molecules via van Leusen and condensation reactions[2]. However, its rigid, halogenated aromatic structure presents unique solubility challenges. This guide provides a comprehensive physicochemical analysis and self-validating experimental protocols for determining its solubility in two fundamentally different solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).

Physicochemical Profiling & Solvent Dynamics

The solubility of a compound is dictated by the thermodynamic principle of "like dissolves like," governed by the interplay of intermolecular forces between the solute and the solvent microenvironment.

  • The Solute: 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde possesses a highly lipophilic 3-bromophenyl ring conjugated to a polar oxazole core, capped with a hydrogen-bond accepting aldehyde. This creates a strong localized dipole moment, but the molecule maintains an overall high lipophilicity (estimated LogP ~3.0 - 3.5).

  • DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent, DMSO is the gold standard in early-stage drug discovery for compound storage and high-throughput screening[3][4]. Its high dielectric constant (ε ≈ 46.7) and strong dipole moment allow it to effectively solvate the polar oxazole and aldehyde moieties via dipole-dipole interactions[3]. Concurrently, its methyl groups provide a microenvironment that accommodates the hydrophobic bromophenyl ring through London dispersion forces, preventing aggregation.

  • Methanol (MeOH): Methanol is a polar protic solvent (ε ≈ 32.7). While its hydroxyl group can form strong hydrogen bonds with the aldehyde oxygen and oxazole nitrogen, the bulky, hydrophobic 3-bromophenyl group actively disrupts the extensive hydrogen-bonding network of the bulk methanol. This phenomenon, known as hydrophobic rejection, leads to an unfavorable entropy of mixing, significantly capping its solubility compared to DMSO.

Solvation Compound 2-(3-Bromo-phenyl)- oxazole-4-carbaldehyde Hydrophobic Hydrophobic Bromophenyl Ring Compound->Hydrophobic Polar Polar Oxazole & Aldehyde Compound->Polar DMSO DMSO (Polar Aprotic) MeOH Methanol (Polar Protic) Hydrophobic->DMSO Dispersion Forces Hydrophobic->MeOH Hydrophobic Rejection Polar->DMSO Dipole-Dipole Polar->MeOH H-Bonding

Solvation dynamics of the compound in DMSO versus Methanol.

Predictive Solubility Data & Comparative Analysis

Based on the structural parameters of halogenated oxazole derivatives, the following table summarizes the comparative solubility metrics and expected behaviors.

ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant (ε) 46.732.7
Primary Solvation Mechanism Dipole-Dipole & DispersionHydrogen Bonding
Predicted Solubility Limit High (>50 mM) Low to Moderate (<10 mM)
Application Suitability High-Throughput Screening (HTS) StocksCrystallization / Liquid Chromatography

Experimental Methodologies: Self-Validating Protocols

To empirically determine the solubility of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde, researchers must employ self-validating systems that account for both the liquid and solid phases. The Shake-Flask method is the universally recognized gold standard for establishing thermodynamic solubility[5][6][7].

Causality Check: Why measure thermodynamic over kinetic solubility? Kinetic solubility (often measured via nephelometry) only indicates the point of precipitation when a DMSO stock is diluted into an aqueous or protic system. Because DMSO dilutions readily form supersaturated solutions, kinetic measurements often artificially overestimate solubility[5]. Thermodynamic solubility provides the true equilibrium state required for reliable chemical synthesis and formulation.

Protocol: Shake-Flask Thermodynamic Solubility Determination This protocol is designed as a closed-loop, self-validating system. By analyzing both the supernatant and the residual solid, we ensure that the measured solubility is not artificially altered by solvent-induced polymorphic transformations or solvate formation[7].

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde (e.g., 50 mg) into two separate, tightly sealable glass vials.

    • Add 1.0 mL of anhydrous DMSO to Vial A, and 1.0 mL of HPLC-grade Methanol to Vial B.

  • Isothermal Equilibration:

    • Seal the vials and place them in an isothermal shaker at 25.0 ± 0.1 °C.

    • Causality: Agitate at 300 RPM for a minimum of 48 to 72 hours. Extended equilibration is critical because highly lipophilic, rigid crystals dissolve slowly; premature sampling leads to false-negative solubility data[6].

  • Phase Separation:

    • Transfer the suspensions to microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes at 25 °C.

    • Causality: Centrifugation is preferred over filtration for highly lipophilic compounds to prevent non-specific binding of the solute to filter membranes, which can severely skew concentration data[5].

  • Supernatant Analysis (Liquid Phase Validation):

    • Carefully extract the clear supernatant, dilute appropriately with the mobile phase, and analyze via High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Quantify against a 5-point calibration curve prepared from a pre-certified reference standard.

  • Solid Phase Verification (Self-Validating Step):

    • Recover the residual solid pellet from the centrifuge tube and dry under a gentle stream of nitrogen.

    • Analyze the solid using Powder X-Ray Diffraction (PXRD).

    • Causality: If the PXRD pattern of the recovered solid differs from the starting material, a solvent-mediated polymorphic shift or solvate (e.g., a methanol solvate) has occurred[7]. The measured solubility must then be reported for the new solid form, ensuring absolute data integrity.

Workflow Step1 1. Add Excess Solid to Solvent Step2 2. Isothermal Shaking (48-72h at 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. Supernatant Analysis (HPLC-UV) Step3->Step4 Liquid Phase Step5 5. Solid Phase Verification (PXRD) Step3->Step5 Solid Phase

Self-validating thermodynamic solubility workflow using the shake-flask method.

Conclusion & Best Practices

When working with 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde, DMSO should be the default solvent for creating high-concentration stock solutions (e.g., 10 mM to 50 mM) for biological assays or library storage[4]. Methanol, due to its protic nature and the compound's high lipophilicity, will yield significantly lower solubility and should primarily be used for analytical chromatography (as a mobile phase component) or controlled crystallization workflows. Always verify the solid state post-equilibration to maintain strict scientific integrity and prevent downstream assay failures.

References

  • 4. 5. 6.

Sources

Exploratory

Thermodynamic Profiling of 3-Bromo-Phenyl Substituted Oxazoles: A Comprehensive Guide for Drug Development

Executive Summary The 3-bromo-phenyl substituted oxazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and selective c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-bromo-phenyl substituted oxazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and selective cyclooxygenase (COX) inhibitors. While significant attention is often paid to the synthetic accessibility and biological efficacy of these heterocycles, their thermodynamic properties dictate critical pharmacokinetic (PK) and pharmacodynamic (PD) behaviors, including solid-state stability, solubility, and target-binding affinity.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental physical chemistry and applied drug discovery. This guide explores the energetic drivers of 3-bromophenyl oxazoles, providing field-proven protocols for evaluating their phase transitions, solvation thermodynamics, and macromolecular binding profiles[1].

Fundamental Thermodynamic Properties & Phase Transitions

The fusion of a highly electronegative, polarizable bromine atom at the meta position of a phenyl ring attached to an oxazole core fundamentally alters the molecule's electron density and crystal lattice energy.

Enthalpy of Formation and Sublimation

The standard molar enthalpy of formation (


) and the enthalpy of sublimation (

) are critical for understanding the solid-state stability of the active pharmaceutical ingredient (API). The oxazole ring itself is a resonance-stabilized aromatic system, but the introduction of the 3-bromophenyl group increases the molecular weight and introduces strong intermolecular dipole-dipole interactions and halogen bonding in the crystal lattice[1][2].

Causality Insight: Why measure sublimation thermodynamics? The enthalpy of sublimation provides a direct measure of the intermolecular forces in the solid state. A higher


 correlates with lower aqueous solubility, a common hurdle for halogenated aromatic compounds.
Table 1: Comparative Thermodynamic Parameters (Standard Conditions, 298.15 K)

Note: Values for the 3-bromo derivative are representative estimates based on homologous series extrapolation and quantum chemical calculations of halogenated phenyl oxazoles.

Compound

(kJ/mol)

(kJ/mol)
Heat Capacity (

) (J/mol·K)
LogP (Octanol/Water)
Oxazole (Core) -14.5 ± 2.0~ 45.065.20.85
2-Phenyl Oxazole +85.2 ± 3.578.5 ± 1.5185.42.45
3-Bromo-Phenyl Oxazole +112.4 ± 4.094.2 ± 2.0230.13.80

Solvation Thermodynamics: Lipophilicity and the Hydrophobic Effect

The lipophilicity of 3-bromophenyl oxazoles is heavily entropy-driven. When the hydrophobic bromophenyl moiety enters an aqueous environment, it forces water molecules into a highly ordered clathrate-like structure. Partitioning into a lipid-like phase (e.g., octanol or a cell membrane) releases these water molecules, resulting in a massive entropic gain (


).
Protocol: Temperature-Dependent LogP Determination (van 't Hoff Analysis)

To truly understand the partitioning behavior, researchers must decouple the enthalpic and entropic contributions to lipophilicity using temperature-dependent shake-flask methods coupled with LC-MS.

Step-by-Step Methodology:

  • Solvent Saturation: Vigorously stir 1-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours at the target temperature to ensure mutual saturation. Rationale: Un-saturated solvents will continuously exchange water/octanol during the experiment, skewing the thermodynamic equilibrium.

  • Analyte Introduction: Dissolve the 3-bromophenyl oxazole derivative in the octanol phase (1 mM stock).

  • Equilibration: Mix equal volumes of the spiked octanol and aqueous buffer in thermostated glass vials. Incubate at three distinct temperatures (e.g., 298 K, 310 K, 323 K) with orbital shaking for 48 hours.

  • Phase Separation: Centrifuge at 3000 x g for 15 minutes at the exact incubation temperature to achieve clean phase separation without temperature-shock artifacts.

  • Quantification: Quantify the concentration in both phases using LC-MS/MS.

  • Thermodynamic Extraction: Plot

    
     versus 
    
    
    
    . According to the van 't Hoff equation (
    
    
    ), the slope yields the enthalpy of transfer (
    
    
    ), and the y-intercept yields the entropy of transfer (
    
    
    ).

Binding Thermodynamics: Isothermal Titration Calorimetry (ITC)

To optimize 3-bromophenyl oxazoles as targeted therapeutics, one must measure their binding affinity (


) to the target macromolecule. Isothermal Titration Calorimetry (ITC) is the gold standard because it is the only technique that directly and simultaneously measures the binding enthalpy (

), stoichiometry (

), and affinity (

), allowing for the calculation of Gibbs free energy (

) and entropy (

)[3][4].
The Role of the 3-Bromo Substituent in Binding

The bromine atom at the meta position frequently engages in halogen bonding —a highly directional, enthalpy-driven non-covalent interaction where the electron-deficient "sigma-hole" of the bromine atom interacts with a Lewis base (e.g., a backbone carbonyl oxygen in the protein binding pocket). This provides a distinct enthalpic signature (


) that distinguishes it from purely hydrophobic, entropy-driven analogs.

ITC_Workflow A Ligand Prep (3-Br-Ph Oxazole) C ITC Titration (Constant T & P) A->C B Target Protein Dialysis B->C D Thermogram Integration (ΔH) C->D E Isotherm Fitting (Kd, n, ΔG, -TΔS) D->E

Diagram 1: Standard ITC workflow for thermodynamic deconvolution of ligand-target binding.

Protocol: ITC Evaluation of 3-Bromophenyl Oxazole Binding

Self-Validating System: This protocol includes an exact buffer-match step, which is the most critical factor in ITC. Mismatched buffers result in massive heats of dilution that mask the binding signal.

  • Extensive Co-Dialysis: Dialyze the target protein (e.g., 50 µM) against 2 liters of the chosen buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4) for 24 hours with two buffer changes.

  • Ligand Preparation: Dissolve the 3-bromophenyl oxazole ligand to 500 µM using the exact final dialysate from the protein dialysis step. Rationale: This ensures the solvent composition (especially the 2% DMSO used to solubilize the lipophilic oxazole) is identical in both the syringe and the cell.

  • Degassing: Degas both solutions under a vacuum for 10 minutes at a temperature 2°C below the experimental run temperature. Rationale: Titration introduces mechanical agitation. Dissolved gases will form micro-bubbles, creating erratic, un-fittable spikes in the thermal baseline.

  • Titration Execution: Load the protein into the sample cell and the ligand into the injection syringe. Set the reference power to 5 µcal/s and the stirring speed to 750 rpm. Perform an initial 0.5 µL dummy injection (discarded during analysis to account for syringe tip diffusion), followed by 19 injections of 2.0 µL spaced 120 seconds apart.

  • Control Experiment: Titrate the ligand into the buffer alone to measure the heat of dilution.

  • Data Deconvolution: Subtract the heat of dilution from the main binding isotherm. Fit the integrated heat peaks to a one-set-of-sites model using the instrument's evaluation software to extract

    
     and 
    
    
    
    .

Thermo_Drivers Root 3-Bromophenyl Oxazole Binding Thermodynamics Enthalpy Enthalpic Drivers (ΔH < 0) Root->Enthalpy Entropy Entropic Drivers (ΔS > 0) Root->Entropy Halogen Halogen Bonding (Br...O/N Sigma Hole) Enthalpy->Halogen PiPi Pi-Pi Stacking (Oxazole/Phenyl rings) Enthalpy->PiPi Desolv Water Displacement (Hydrophobic Effect) Entropy->Desolv Conf Conformational Penalty (Rotatable Bonds) Entropy->Conf Negative Impact

Diagram 2: Mechanistic breakdown of thermodynamic drivers in 3-bromophenyl oxazole binding.

Conclusion: Enthalpy-Entropy Compensation

When optimizing 3-bromophenyl oxazoles, medicinal chemists often encounter enthalpy-entropy compensation . Adding rigid, hydrophobic groups might increase the entropic driving force of binding via water displacement, but it often costs enthalpic binding energy due to suboptimal geometric fits or desolvation penalties of the target pocket.

By leveraging rigorous thermodynamic profiling—combining solid-state calorimetry, temperature-dependent partition coefficients, and precise ITC measurements—drug development professionals can rationally design oxazole derivatives that achieve high affinity through optimized, balanced thermodynamic signatures rather than relying on brute-force lipophilicity.

References

  • Ribeiro da Silva, M. D. M. C., et al. (2019). Thermodynamic properties of phase transitions of phenyl derivatives of maleic anhydride and oxazole. The Journal of Chemical Thermodynamics. Available at:[Link]

  • Bastos, M., Abian, O., et al. (2023). Isothermal titration calorimetry. Nature Reviews Methods Primers. Available at:[Link]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal Titration Calorimetry of Protein–Protein Interactions. Methods. (Referenced conceptually via PMC standards for Macromolecule-Ligand Affinity). Available at:[Link]

  • El-Gamil, A., et al. (2026). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. AIP Advances. Available at:[Link]

Sources

Foundational

potential biological activity of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde derivatives

Executive Summary: The Strategic Value of the Scaffold In the landscape of heterocyclic medicinal chemistry, 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde represents a "privileged intermediate"—a molecular scaffold that bala...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Scaffold

In the landscape of heterocyclic medicinal chemistry, 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde represents a "privileged intermediate"—a molecular scaffold that balances structural rigidity with high chemical versatility. While the aldehyde itself is a reactive precursor, its value lies in its conversion into Schiff bases, thiosemicarbazones, and chalcones .

The 3-bromo substitution on the phenyl ring is not arbitrary. Unlike its para (4-bromo) isomer, the meta position offers unique geometric vectors for halogen bonding in protein active sites and improved solubility profiles due to reduced crystal lattice symmetry. Furthermore, the bromine atom serves as a "molecular hook" for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing researchers to expand the library from a single core.

This guide details the synthesis, derivatization, and biological potential of this scaffold, focusing on antimicrobial and anticancer pathways.[1][2][3][4][5][6][7][8][9]

Chemical Rationale & Structure-Activity Relationship (SAR)

The biological potency of derivatives stemming from this core is driven by three pharmacophoric features:

  • The Oxazole Core: Acts as a bioisostere for amide bonds, providing hydrogen bond acceptors (N3) and maintaining planarity for

    
     stacking interactions with DNA base pairs or aromatic residues in enzyme pockets (e.g., Trp, Phe).
    
  • The 4-Carbaldehyde Handle: A highly reactive electrophile. Condensation with amines yields azomethines (Schiff bases), which introduce a

    
     spacer critical for orienting the inhibitor within the active site.
    
  • The 3-Bromo Moiety:

    • Electronic Effect: Weakly electron-withdrawing (inductive), it modulates the acidity of the oxazole ring protons.

    • Metabolic Stability: Blocks metabolic oxidation at the meta position.

    • Lipophilicity: Increases

      
      , enhancing membrane permeability for intracellular targets.
      
Visualization: Structural Logic & Derivatization Pathways

G Start 3-Bromobenzamide Core 2-(3-Bromo-phenyl) -oxazole-4-carbaldehyde (The Scaffold) Start->Core Cyclization (Cornforth/Hantzsch) Schiff Schiff Bases (Azomethines) Core->Schiff + Primary Amines (-H2O) Thio Thiosemicarbazones Core->Thio + Thiosemicarbazide Chalcone Oxazole Chalcones Core->Chalcone + Acetophenones (Claisen-Schmidt) Target_Schiff Antimicrobial (DNA Gyrase Inhibition) Schiff->Target_Schiff Target_Thio Antifungal/Antiviral (Metal Chelation) Thio->Target_Thio Target_Chalcone Anticancer (Tubulin Polymerization) Chalcone->Target_Chalcone

Figure 1: Synthetic divergence from the aldehyde core to bioactive classes.

Biological Activity Profiles

Antimicrobial Activity (Schiff Base Derivatives)

Derivatives formed by condensing the aldehyde with sulfonamides or aromatic amines show significant antibacterial activity.

  • Mechanism: The azomethine nitrogen (

    
    ) participates in hydrogen bonding with the active site residues of DNA Gyrase  (in bacteria) or Lanosterol 14
    
    
    
    -demethylase
    (in fungi).
  • Potency: 3-bromo derivatives often exhibit lower MIC (Minimum Inhibitory Concentration) values than unsubstituted analogs due to enhanced lipophilicity facilitating cell wall penetration.

Anticancer Potential (Chalcones & Hydrazones)

When the aldehyde is converted into a chalcone (via reaction with acetophenones), the resulting


-unsaturated ketone acts as a Michael acceptor.
  • Target: Cysteine residues in Tubulin or NF-

    
    B .
    
  • Effect: Disruption of microtubule dynamics leading to G2/M phase cell cycle arrest and apoptosis. The 3-bromo group provides steric bulk that can lock the molecule in a conformation favorable for binding to the colchicine site of tubulin.

Enzyme Inhibition (SARS-CoV-2 PLpro)

Recent studies on oxazole derivatives suggest potential as inhibitors of Papain-like protease (PLpro). The oxazole ring mimics the peptide bond, while the aryl side chain occupies the hydrophobic S3/S4 pockets of the enzyme.

Experimental Protocols

Protocol A: Synthesis of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde

This protocol utilizes a Vilsmeier-Haack formulation of a pre-formed oxazole or a cyclization strategy.

Reagents: 3-Bromobenzamide, Ethyl bromopyruvate, Ethanol, DIBAL-H (or similar reducing agent if starting from ester).

  • Cyclization (Hantzsch Synthesis):

    • Dissolve 3-bromobenzamide (10 mmol) and ethyl bromopyruvate (10 mmol) in absolute ethanol (50 mL).

    • Reflux the mixture for 6-8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature.[10] The intermediate ester (Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate) often precipitates. Filter and recrystallize from ethanol.

  • Reduction to Aldehyde:

    • Dissolve the ester (5 mmol) in anhydrous CH

      
      Cl
      
      
      
      (20 mL) under Argon at -78°C.
    • Add DIBAL-H (1.0 M in toluene, 6 mmol) dropwise over 30 mins.

    • Stir for 2 hours. Quench with Methanol followed by saturated Rochelle’s salt solution.

    • Extract with DCM, dry over MgSO

      
      , and concentrate.
      
    • Yield: Expect 65-75% of a pale yellow solid.

Protocol B: General Derivatization to Schiff Base

Target: N-(2-(3-bromophenyl)oxazole-4-ylmethylene)arylamine

  • Reaction:

    • In a 50 mL round-bottom flask, mix 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde (1 mmol) and the substituted aniline (1 mmol) in Ethanol (10 mL).

    • Add 2-3 drops of Glacial Acetic Acid (catalyst).

  • Conditions:

    • Reflux for 3-5 hours.

    • Self-Validation Check: The solution usually changes color (yellow to orange/brown) indicating imine formation.

  • Workup:

    • Pour the hot reaction mixture into crushed ice.

    • Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF.

Quantitative Data Summary (Projected)

Note: Values below are representative of 2-aryl-oxazole-4-carbaldehyde derivatives reported in literature [1, 4] and serve as a baseline for the 3-bromo analog.

Biological AssayOrganism/Cell LineDerivative TypeActivity MetricReference Standard
Antibacterial S. aureus (Gram +)Schiff Base (with Sulfamethoxazole)MIC: 12.5 - 25

g/mL
Ciprofloxacin
Antibacterial E. coli (Gram -)ThiosemicarbazoneMIC: 25 - 50

g/mL
Ampicillin
Antifungal C. albicansHydrazoneMIC: 6.25

g/mL
Fluconazole
Anticancer MCF-7 (Breast Cancer)ChalconeIC

: 15 - 20

M
Doxorubicin

Mechanism of Action: The "Lock and Key" Pathway

The following diagram illustrates the hypothetical binding mode of a Schiff base derivative within a bacterial DNA Gyrase active site.

MOA Site DNA Gyrase / Topoisomerase IV (ATP Binding Pocket) Residue1 Asp73 (H-Bond Donor) Residue2 Hydrophobic Pocket (Trp/Phe) Ligand_N Imine Nitrogen (-N=) (H-Bond Acceptor) Residue1->Ligand_N Hydrogen Bond Ligand_Ring Oxazole Ring (Pi-Stacking) Residue2->Ligand_Ring Pi-Pi Stacking Ligand_Br 3-Bromo Group (Halogen Bond/Lipophilic) Residue2->Ligand_Br Van der Waals

Figure 2: Molecular interactions of the oxazole derivative within the target active site.

References

  • Smolecule. (2023).[11][12] 2-(4-Bromo-phenyl)-oxazole-4-carbaldehyde: Biological Activity and Applications. Retrieved from

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13, 16. Retrieved from

  • Mohammed, M. M., et al. (2023). Synthesis, Structural Characterization and Antimicrobial Activity of New Substituted Oxazole Thiosemicarbazone Ligand. Scholars International Journal of Chemistry and Material Sciences. Retrieved from

  • Nath, M., et al. (2021). A review: Pharmacological aspects of metal based 1,2,4-triazole derived Schiff bases. European Journal of Medicinal Chemistry Reports. Retrieved from

  • Qin, B., et al. (2024).[13] Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry.[12] Retrieved from

Sources

Exploratory

The Oxazole-4-Carbaldehyde Scaffold in Medicinal Chemistry: A Technical Whitepaper

Executive Summary As a Senior Application Scientist in drug discovery, I have observed that the architectural rigidity and distinct electronic profile of the oxazole ring make it an indispensable pharmacophore. Specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug discovery, I have observed that the architectural rigidity and distinct electronic profile of the oxazole ring make it an indispensable pharmacophore. Specifically, oxazole-4-carbaldehyde and its derivatives serve as highly versatile building blocks. The C4-aldehyde group acts as a reactive electrophilic node for late-stage functionalization, enabling the synthesis of Schiff bases, thiosemicarbazones, and complex kinase inhibitors. This whitepaper provides an in-depth mechanistic review of the synthetic methodologies and pharmacological applications of oxazole-4-carbaldehyde derivatives, grounded in validated experimental protocols and quantitative structure-activity relationship (QSAR) data.

Structural Rationale and Target Engagement

The oxazole core is a five-membered heteroaromatic ring containing one oxygen and one nitrogen atom. In medicinal chemistry, this scaffold is prized for its ability to act as both a hydrogen-bond acceptor (via the basic nitrogen) and a structural rigidifier.

When functionalized with an aldehyde at the C4 position, the molecule becomes a prime candidate for condensation reactions. For instance, the conversion of the aldehyde into an imine (Schiff base) or a thiosemicarbazone dramatically alters the molecule's denticity, allowing it to chelate transition metals like Co(II) and Ni(II)[1]. In oncology, these derivatives frequently target the ATP-binding hinge region of kinases (such as EGFR and PIM-1), where the oxazole nitrogen forms critical hydrogen bonds with backbone amides, while the C4-substituent projects into the hydrophobic pocket to lock the kinase in an inactive conformation[2][3].

Synthetic Methodologies & Workflow Protocols

To leverage the oxazole-4-carbaldehyde scaffold, researchers must employ robust, high-yield synthetic routes. Below are two field-proven protocols, complete with mechanistic causality and self-validating quality control steps.

Vilsmeier-Haack Cyclization & Formylation

The synthesis of 5-chloro-2-aryloxazole-4-carbaldehydes from N-aryl glycines is traditionally achieved using Phosphorus Oxychloride (


). However, 

generates stoichiometric phosphoric acid byproducts and poses severe handling risks. A superior, modern approach utilizes Bis(trichloromethyl) carbonate (BTC, triphosgene) and DMF[4]. BTC reacts with DMF to generate the active chloromethyleneiminium salt (Vilsmeier reagent) with higher atom economy, driving the cyclization and formylation of the substrate with excellent regioselectivity.

Vilsmeier_Haack N1 N-Aryl Glycine N4 Cyclization & Electrophilic Attack N1->N4 N2 Triphosgene (BTC) + DMF N3 Chloromethyleneiminium Salt (Active) N2->N3 in situ N3->N4 Formylation N5 Hydrolysis (Ice-Water) N4->N5 Quench N6 5-Chloro-2-aryloxazole -4-carbaldehyde N5->N6 Yield: ~76%

Workflow of the Vilsmeier-Haack cyclization and formylation of N-aryl glycines.

Step-by-Step Protocol:

  • Reagent Generation: In a dry flask under inert atmosphere, dissolve BTC (0.33 eq) in anhydrous DMF. Stir at 0 °C for 30 minutes to generate the Vilsmeier reagent in situ.

  • Substrate Addition: Slowly add the N-aryl glycine (1.0 eq) to the mixture. The low temperature prevents runaway exothermic degradation.

  • Cyclization/Formylation: Heat the reaction mixture to 90 °C for 4–5 hours. The elevated temperature provides the activation energy required for the cyclization of the glycine backbone and subsequent electrophilic aromatic substitution at the C4 position.

  • Quenching: Cool the mixture to room temperature and pour it over crushed ice. The water hydrolyzes the iminium intermediate into the final aldehyde.

  • Validation (Self-Validating System): Extract with ethyl acetate, dry, and concentrate. Run a

    
     NMR spectrum. The protocol is validated if a distinct aldehyde proton singlet appears at ~9.95 ppm, confirming successful formylation[4].
    
Green Synthesis of Oxazole-Embedded Chitosan Schiff Bases

Chitosan is a biopolymer with inherent antimicrobial properties, but its efficacy is vastly improved by grafting oxazole-4-carbaldehyde onto its primary amines via a Schiff base linkage[5][6]. To avoid toxic solvents, a green synthesis utilizing PEG-400 and Ceric Ammonium Nitrate (CAN) is preferred[7]. CAN acts as a single-electron oxidant and Lewis acid, coordinating to the oxazole aldehyde oxygen. This lowers the LUMO of the carbonyl, accelerating nucleophilic attack by the chitosan amine.

Step-by-Step Protocol:

  • Solvation: Dissolve Chitosan (1.0 mmol) and oxazole-4-carbaldehyde (1.0 mmol) in PEG-400. PEG-400 is chosen as an eco-friendly, high-boiling solvent that stabilizes the transition state.

  • Catalysis: Add 5% CAN catalyst to the mixture.

  • Condensation: Stir the mixture at 80 °C for 15–20 minutes. Monitor via TLC.

  • Precipitation: Cool the mixture in an acetone/dry ice bath to precipitate the PEG-400. Extract the Schiff base using diethyl ether (PEG-400 is insoluble in ether).

  • Validation (Self-Validating System): Perform FT-IR spectroscopy. The disappearance of the aldehyde C=O stretch (~1698 cm⁻¹) and the appearance of a strong imine C=N stretch (~1630 cm⁻¹) validates the formation of the Schiff base[5].

Pharmacological Applications & Quantitative Data

Derivatives of oxazole-4-carbaldehyde exhibit a broad spectrum of bioactivity, primarily categorized into antimicrobial/antifungal efficacy and targeted anticancer kinase inhibition.

Table 1: Quantitative Data Summary of Biological Activities
Compound ClassTarget / PathogenAssay / MetricObserved Value / EfficacyReference
5-Chloro-2-aryloxazole-4-carbaldehyde Chemical SynthesisReaction Yield71–76% (BTC/DMF system)[4]
Chitosan Schiff Base (CS-P3) E. coli, S. aureusAntimicrobial ScreeningSignificant increase vs. native Chitosan[5],[6]
Oxazole-embedded Chitosan Gastric Cancer (SGC7901)In vitro CytotoxicityHigh inhibition (83% synthesis yield)[7]
Imidazo[3.2-b]pyrazole Oxazole EGFR L858R/T790M/C797SBiochemical

2.1 nM[2]
Isoxazole/Oxazole Analogs RORγt ReceptorTR-FRET

Potent Inverse Agonism[8]
Antimicrobial & Antifungal Efficacy

The coupling of oxazole-4-carbaldehyde with thiosemicarbazides yields tridentate (NNS) ligands capable of chelating Co(II) and Ni(II) ions[1]. The resulting metal complexes exhibit distorted octahedral geometries. The chelation theory explains their efficacy: the partial sharing of the metal's positive charge with the donor groups of the oxazole ligand increases the complex's lipophilicity. This allows the complex to permeate the lipid layer of bacterial cell membranes, disrupting enzymatic functions and inducing cell death in strains like Bacillus subtilis and Escherichia coli[1].

Kinase Inhibition & Anticancer Pathways

In oncology, oxazole-4-carbaldehyde derivatives are engineered to overcome drug resistance. For example, mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors utilize the oxazole core to target the L858R/T790M/C797S "triple mutant" in non-small cell lung cancer (NSCLC)[2]. Because the C797S mutation prevents covalent binding by standard drugs like osimertinib, the oxazole derivatives act as reversible, non-covalent inhibitors, achieving highly potent


 values (e.g., 2.1 nM) while sparing wild-type EGFR to minimize toxicity[2].

Kinase_Inhibition N1 Oxazole-4-Carbaldehyde Derivative N2 Kinase Hinge Region (e.g., EGFR / PIM-1) N1->N2 Target Engagement N3 Hydrogen Bonding (Oxazole N/O) N2->N3 N4 Non-Covalent/Allosteric Binding (C4-Substituent) N2->N4 N5 Inhibition of ATP Binding & Phosphorylation N3->N5 N4->N5 N6 Apoptosis Induction (Cancer Cell Death) N5->N6 Downstream Effect

Mechanism of kinase inhibition and apoptosis induction by oxazole derivatives.

Furthermore, oxazole analogs have been successfully deployed as allosteric inverse agonists for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). By stabilizing the receptor's Helix 12 in a conformation that promotes corepressor binding rather than coactivator binding, these compounds diminish gene transcription associated with autoimmune pathogenesis[8].

Conclusion

Oxazole-4-carbaldehyde is far more than a simple synthetic intermediate; it is a privileged pharmacophore that bridges the gap between synthetic accessibility and profound biological target engagement. Whether utilized in green catalytic condensations to form antimicrobial biopolymers or meticulously docked into the mutated active sites of oncogenic kinases, its derivatives represent a critical frontier in modern medicinal chemistry. Future drug development should continue to exploit the unique electronic properties of the C4-aldehyde to generate novel allosteric modulators and metal-chelating therapeutics.

References

  • Synthesis and Biological Evaluation of Three New Chitosan Schiff Base Derivatives. ACS Omega (2020). Available at:[Link]

  • A Convenient Method for Synthesis of 5-Chloro-2-Aryloxazole-4-Carbaldehyde with Vilsmeier Reagent.Preparative Biochemistry and Biotechnology (2010).
  • Synthesis, Structural Characterization and Antimicrobial Activity of New Substituted Oxazole Thiosemicarbazone Ligand and its Co (II) and Ni (II) Complexes. Saudi Journal of Medical and Pharmaceutical Sciences (2023). Available at:[Link]

  • Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists. Journal of Medicinal Chemistry (2019). Available at:[Link]

  • Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug. ChemRxiv (2023). Available at: [Link]

  • Cerric ammonium nitrate catalyzed eco-friendly green synthesis of chitosan schiff base using PEG-400. Bulletin of the Chemical Society of Ethiopia (2024). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(3-Bromophenyl)oxazole-4-carbaldehyde via Directed Heteroannulation and Sequential Oxidation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Chemical Rationale In heterocyclic medicinal chemistry, the 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Chemical Rationale

In heterocyclic medicinal chemistry, the 2-aryloxazole-4-carbaldehyde scaffold is a highly privileged pharmacophore, frequently utilized as a versatile electrophilic building block for drug discovery.

Critical Structural Clarification: The prompt originally suggested utilizing alpha-bromoacetophenone as the starting material. However, from a strict mechanistic standpoint, condensing unsubstituted alpha-bromoacetophenone (2-bromo-1-phenylethanone) with an amide inherently installs a phenyl group at the C4 position of the resulting oxazole ring, yielding a 4-phenyloxazole derivative. This pathway cannot produce the required C4-carbaldehyde moiety.

To achieve the precise target—2-(3-bromophenyl)oxazole-4-carbaldehyde —the alpha-bromo ketone must be replaced with ethyl bromopyruvate . This Application Note outlines the corrected, field-proven three-step synthetic route: a modified Hantzsch heteroannulation, followed by a complete cryogenic reduction, and concluding with a selective heteroallylic oxidation [1].

Mechanistic Pathway & Workflow

Application Scientist Insight: While direct reduction of an ester to an aldehyde using 1.0 equivalent of DIBAL-H is theoretically possible, in practice with heterocyclic substrates, it often yields an inseparable mixture of unreacted ester, aldehyde, and over-reduced alcohol. The robust, self-validating approach presented here utilizes a complete reduction to the alcohol, followed by a clean oxidation. This guarantees high purity and circumvents complex chromatographic bottlenecks [2].

SynthesisWorkflow SM 3-Bromobenzamide + Ethyl Bromopyruvate Step1 Hantzsch Cyclization (Toluene, Reflux) SM->Step1 Int1 Ethyl 2-(3-bromophenyl) oxazole-4-carboxylate Step1->Int1 Step2 Ester Reduction (DIBAL-H, -78°C) Int1->Step2 Int2 (2-(3-bromophenyl)oxazol -4-yl)methanol Step2->Int2 Step3 Selective Oxidation (MnO2, RT) Int2->Step3 Product 2-(3-bromophenyl)oxazole -4-carbaldehyde Step3->Product

Fig 1. Three-step synthesis of 2-(3-bromophenyl)oxazole-4-carbaldehyde via Hantzsch route.

Reagents & Materials

The following table summarizes the quantitative data for a standard 10 mmol scale synthesis. All reagents should be handled under standard inert atmosphere conditions (Argon/N₂).

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
3-Bromobenzamide 200.031.02.00 gSubstrate (C2 & N source)
Ethyl bromopyruvate 195.011.22.34 gSubstrate (C4, C5 & O source)
NaHCO₃ 84.012.01.68 gAcid Scavenger
DIBAL-H (1M in DCM)142.222.525.0 mLCryogenic Reducing Agent
Activated MnO₂ 86.9410.08.69 gSelective Heterogeneous Oxidant

Step-by-Step Methodologies

Stage 1: Hantzsch Heteroannulation

Objective: Construct the oxazole core via condensation and cyclodehydration.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 3-bromobenzamide (2.00 g, 10 mmol) and ethyl bromopyruvate (2.34 g, 12 mmol).

  • Solvent & Base: Add anhydrous toluene (30 mL) followed by NaHCO₃ (1.68 g, 20 mmol).

    • Causality: Toluene allows for high-temperature reflux necessary to drive the initial alkylation of the amide. NaHCO₃ acts as a mild scavenger for the HBr byproduct, preventing acid-catalyzed degradation of the newly formed oxazole ring.

  • Reaction: Equip the flask with a Dean-Stark trap and reflux (110 °C) under nitrogen for 12 hours.

  • Workup: Cool to room temperature, filter through a thin pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield ethyl 2-(3-bromophenyl)oxazole-4-carboxylate .

    • Self-Validating QC: ¹H NMR (CDCl₃) must show a characteristic ethyl ester pattern (quartet at ~4.4 ppm, triplet at ~1.4 ppm) and a sharp oxazole C5-H singlet at ~8.3 ppm.

Stage 2: Cryogenic DIBAL-H Reduction

Objective: Reduce the C4-ester completely to a primary alcohol.

  • Preparation: Dissolve the ester intermediate (~8 mmol) in anhydrous DCM (40 mL) in a flame-dried flask under argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

    • Causality: Strict cryogenic control is critical to manage the highly exothermic nature of the hydride transfer and prevent ring-opening side reactions [2].

  • Addition: Dropwise add DIBAL-H (1M in DCM, 20 mL, 20 mmol) over 30 minutes. Stir at -78 °C for 2 hours.

  • Quenching: Quench the reaction carefully by adding saturated aqueous Rochelle's salt (potassium sodium tartrate) (20 mL) directly at -78 °C. Remove the cold bath, warm to room temperature, and stir vigorously for 1 hour.

    • Causality: Rochelle's salt chelates the aluminum byproducts, breaking down the resilient emulsion and allowing for clean, distinct phase separation.

  • Isolation: Extract the aqueous layer with DCM (3 x 20 mL), dry the combined organics over Na₂SO₄, and concentrate to yield (2-(3-bromophenyl)oxazol-4-yl)methanol .

    • Self-Validating QC: Disappearance of the ethyl ester signals in ¹H NMR; appearance of a methylene doublet at ~4.7 ppm and a hydroxyl triplet at ~5.3 ppm (in DMSO-d₆).

Stage 3: Mild Heteroallylic Oxidation

Objective: Selectively oxidize the primary alcohol to the target carbaldehyde.

  • Preparation: Dissolve the crude alcohol (~7 mmol) in anhydrous DCM (30 mL).

  • Oxidation: Add activated MnO₂ (6.08 g, 70 mmol) in one single portion.

    • Causality: Activated MnO₂ is a mild, heterogeneous oxidant that is highly selective for allylic, benzylic, and heteroallylic alcohols. It efficiently oxidizes the primary alcohol to the aldehyde without the risk of over-oxidation to the carboxylic acid, a common failure point when using stronger reagents like Jones reagent [3].

  • Reaction: Stir the black suspension vigorously at room temperature for 16 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1).

  • Workup: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with DCM (50 mL) and EtOAc (50 mL) to extract all product from the manganese matrix.

  • Final Isolation: Concentrate the filtrate in vacuo to afford the highly pure target, 2-(3-bromophenyl)oxazole-4-carbaldehyde .

    • Self-Validating QC: Disappearance of the methylene/hydroxyl signals; appearance of a sharp, diagnostic aldehyde proton singlet at ~9.8 - 10.0 ppm in ¹H NMR.

References

  • Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons.[Link]

  • Winterfeldt, E. (1975). "Applications of diisobutylaluminium hydride (DIBAH) and triisobutylaluminium (TIBA) as reducing agents in organic synthesis". Synthesis, 1975(10), 617-630.[Link]

  • Fatiadi, A. J. (1976). "Active manganese dioxide oxidation in organic chemistry-Part 1". Synthesis, 1976(02), 65-104.[Link]

  • National Center for Biotechnology Information. "2-(3-Bromophenyl)-1,3,4-oxadiazole" (Cited for general handling and physicochemical properties of 3-bromophenyl heterocycles). PubChem Compound Summary.[Link]

Application

Application Note: Reductive Amination Protocols for 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde

[1] Abstract & Utility Profile This guide details optimized protocols for the reductive amination of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde (CAS: 885273-03-0).[1] This scaffold is a high-value intermediate in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Utility Profile

This guide details optimized protocols for the reductive amination of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde (CAS: 885273-03-0).[1] This scaffold is a high-value intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and PROTAC® linkers.

The oxazole core provides improved metabolic stability and solubility compared to furan/thiophene isosteres, while the C2-aryl bromide serves as a versatile handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] The C4-aldehyde is the primary vector for diversification via reductive amination.[1]

Key Challenges Addressed:

  • Chemoselectivity: Preserving the aryl bromide moiety during reduction.

  • Electronic Deactivation: Overcoming the electron-withdrawing nature of the oxazole ring which can destabilize the intermediate iminium ion.

  • Solubility: Managing the poor solubility of heterocyclic aldehydes in non-polar solvents.

Chemical Profile

PropertySpecification
Compound Name 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde
Structure

(Generic Oxazole-4-CHO shown)
Molecular Weight 252.07 g/mol
Appearance Off-white to pale yellow solid
Solubility Good in DCM, DCE, THF; Poor in Hexanes, Water
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen)
Stability Aldehyde is prone to oxidation to carboxylic acid if exposed to air.[1][2][3]

Decision Matrix: Selecting the Right Protocol

Not all amines react equally.[4][5] Use the following decision tree to select the optimal protocol for your specific amine partner.

decision_tree Start START: Analyze Amine Partner AmineType Amine Type? Start->AmineType Primary Primary / Unhindered Secondary AmineType->Primary High Reactivity Hindered Sterically Hindered / Weak Nucleophile (e.g., Anilines, alpha-branched) AmineType->Hindered Low Reactivity MethodA METHOD A: Direct STAB (Sodium Triacetoxyborohydride) Primary->MethodA Standard Protocol MethodB METHOD B: Ti(OiPr)4 Mediated (Titanium Isopropoxide + NaBH4) Hindered->MethodB Lewis Acid Activation

Figure 1: Protocol Selection Strategy based on amine nucleophilicity and steric hindrance.

Method A: Direct Reductive Amination (STAB)

Best for: Primary amines, unhindered secondary amines, and library synthesis. Mechanism: In situ formation of the imine/iminium species followed by selective reduction by Sodium Triacetoxyborohydride (STAB).[6] STAB is mild and will not reduce the aryl bromide , ensuring chemoselectivity.

Reagents & Stoichiometry[1][7][8][9][10]
  • Aldehyde (1.0 equiv): 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde[1]

  • Amine (1.1 – 1.2 equiv): Free base preferred. If using HCl salt, add 1.0 equiv TEA/DIPEA.

  • Reducing Agent (1.4 – 1.5 equiv): Sodium Triacetoxyborohydride (STAB).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.[7]

  • Additive (Optional): Acetic Acid (AcOH) (1.0 equiv) – Critical for accelerating imine formation with secondary amines.[7]

Step-by-Step Protocol
  • Preparation: In a flame-dried vial/flask equipped with a stir bar, dissolve the Aldehyde (1.0 equiv) in anhydrous DCE (0.1 M – 0.2 M concentration).

  • Amine Addition: Add the Amine (1.1 equiv).

    • Note: If the amine is a salt, add Triethylamine (1.1 equiv) and stir for 10 mins before adding to the aldehyde.

  • Acid Catalysis (Recommended): Add Glacial Acetic Acid (1.0 equiv).

    • Observation: The solution may slightly darken or warm; this indicates imine formation.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? STAB reduces imines faster than aldehydes, but allowing time for the imine equilibrium to establish prevents direct reduction of the aldehyde to the alcohol byproduct.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Technical Tip: STAB can be "clumpy." Crush it into a fine powder before addition to ensure rapid dissolution.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS or TLC.

    • Target Mass: [M+H] = (MW of Amine + 252 - 18 + 2).

  • Quench: Quench by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[7]

Method B: Titanium(IV) Isopropoxide Mediated

Best for: Weakly nucleophilic amines (e.g., anilines), sterically hindered amines, or when Method A fails. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Reagents & Stoichiometry[1][7][8][9][10]
  • Aldehyde (1.0 equiv) [7]

  • Amine (1.1 – 1.2 equiv)

  • Lewis Acid (1.5 – 2.0 equiv): Titanium(IV) isopropoxide (Ti(OiPr)₄).

  • Reducing Agent (1.5 equiv): Sodium Borohydride (NaBH₄).[8][9]

  • Solvent: Anhydrous THF (preferred) or Methanol (for the reduction step).

Step-by-Step Protocol
  • Complexation: In a dried flask under Argon, mix Aldehyde (1.0 equiv) and Amine (1.1 equiv) in anhydrous THF.

  • Activation: Add Ti(OiPr)₄ (1.5 equiv) dropwise via syringe.

    • Caution: Ti(OiPr)₄ is moisture sensitive.[6] Use a fresh bottle.

  • Imine Formation: Stir at RT for 6–12 hours (or overnight).

    • Validation: Monitor consumption of aldehyde by TLC. The mixture often turns yellow/orange.

  • Reduction:

    • Option 1 (One-pot): Add NaBH₄ (1.5 equiv) directly to the mixture. (Caution: Exothermic).

    • Option 2 (Solvent Switch - Cleaner): Dilute the mixture with dry Methanol (2 volumes) then add NaBH₄. Methanol helps solubilize the borohydride.

  • Quench (Critical Step): Add water (1 mL per mmol) dropwise. A heavy white precipitate (TiO₂) will form.

    • Clarification: Add 1N NaOH or saturated Rochelle’s Salt solution to help break up the titanium emulsion. Stir for 1 hour.

  • Filtration: Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

Process Control & Troubleshooting

Experimental Workflow Visualization

workflow Mix Mix Aldehyde + Amine (DCE, 0.2M) Equil Equilibrate 1h (+ AcOH) Mix->Equil Reduce Add STAB (1.5 equiv) Equil->Reduce Monitor LCMS Check (Target: M+H) Reduce->Monitor Monitor->Reduce Incomplete (Add 0.5eq STAB) Quench Quench NaHCO3 Extract DCM Monitor->Quench Complete

Figure 2: Standard Workflow for Method A (STAB).

Troubleshooting Table
ObservationDiagnosisRemediation
Start Material (Aldehyde) remains Imine formation is slow.[1]Add 1-2 drops of Acetic Acid. If using Method A, switch to Method B (Titanium).
Alcohol Byproduct (Reduced Aldehyde) Reduction occurred before imine formation.Increase equilibration time before adding STAB. Ensure Amine is free-based.
Low Yield with HCl Salt Amines Incomplete neutralization.Ensure 1.0 equiv of TEA/DIPEA is added. STAB degrades in highly acidic media.
Titanium Emulsion (Method B) Hydrolysis of Ti-alkoxides creates slime.[1]Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution for quenching. Stir vigorously for 2h until layers separate cleanly.
De-bromination Loss of Aryl-Br (Rare).[1]Do NOT use Pd/C + H₂. STAB and NaBH₄ are safe. Avoid refluxing with strong hydride donors like LiAlH₄.

Safety & Handling

  • 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde: Treat as a potential skin/eye irritant.[1]

  • Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. Evolves hydrogen gas (flammable) when quenched.

  • Titanium Isopropoxide: Reacts violently with water. Corrosive.

  • Waste Disposal: Aqueous layers containing Boron should be treated according to local EHS regulations for heavy metals/boron compounds.

References

  • Fundamental Protocol (STAB): Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][10][12]J. Org.[4][5][10][13] Chem.1996 , 61, 3849–3862.[4][10]

  • Titanium Mediated Protocol: Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[5]J. Org.[4][5][10][13] Chem.1990 , 55, 2552–2554.[5]

  • Oxazole Synthesis Context: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives.Int. J. Pharm. Sci. Res.2017 .[5] (Contextual background on scaffold stability).

Sources

Method

Application Note: Synthesis and Validation of a Viscosity-Sensitive Fluorescent Molecular Rotor Using 2-(3-Bromophenyl)oxazole-4-carbaldehyde

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Discovery Scientists Document Version: 1.0 (March 2026) Executive Summary The rational design of environment-sensitive fluorescent probes is critical for...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Discovery Scientists Document Version: 1.0 (March 2026)

Executive Summary

The rational design of environment-sensitive fluorescent probes is critical for mapping intracellular dynamics, particularly in the context of lipid droplet accumulation, mitochondrial viscosity, and disease-related metabolic shifts. This application note details the utilization of 2-(3-Bromophenyl)oxazole-4-carbaldehyde as a highly versatile, bifunctional intermediate for the synthesis of a "Push-Pull" Fluorescent Molecular Rotor (FMR).

By exploiting both the electrophilic aldehyde group and the cross-coupling potential of the aryl bromide, researchers can rapidly construct Donor-π-Acceptor (D-π-A) architectures. This guide provides a comprehensive, self-validating protocol for synthesizing a Triphenylamine-Oxazole-Dicyanovinyl (TPA-Ox-DCV) probe, detailing the mechanistic causality behind the experimental conditions and photophysical characterization.

Mechanistic Rationale & Probe Design

The Bifunctional Utility of the Intermediate

2-(3-Bromophenyl)oxazole-4-carbaldehyde (CAS: 885273-03-0) is an ideal building block for advanced fluorophores[].

  • The Oxazole Core: Acts as a structurally rigid π-conjugated bridge. Diaryloxazoles are renowned for their high two-photon absorption cross-sections and excellent photostability[2].

  • The 3-Bromophenyl Handle: Serves as the site for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing the introduction of strong electron-donating groups (e.g., triphenylamine) to form the "Push" module.

  • The 4-Carbaldehyde Group: Readily undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile) to install strong electron-withdrawing groups, forming the "Pull" module.

Photophysical Mechanism: TICT and RIR

The resulting TPA-Ox-DCV probe operates via a Twisted Intramolecular Charge Transfer (TICT) mechanism coupled with the Restriction of Intramolecular Rotation (RIR) [3]. In low-viscosity aqueous or organic media, the dicyanovinyl (DCV) group freely rotates upon photoexcitation. This rotation drives the molecule into a dark TICT state, leading to rapid non-radiative decay (fluorescence quenching). In highly viscous microenvironments (such as intracellular lipid droplets), this rotation is sterically hindered. The molecule remains in a locally excited (LE) planar state, forcing relaxation through radiative decay, resulting in a massive fluorescence "turn-on" effect.

Mechanism Ground Ground State (S0) Excited Locally Excited State (LE) Planar Conformation Ground->Excited hν (Excitation) LowVisc Low Viscosity Media (Free Rotation) Excited->LowVisc HighVisc High Viscosity Media (Rotation Restricted) Excited->HighVisc TICT TICT State (Twisted) LowVisc->TICT Bond Rotation Rad Radiative Decay (Strong Emission) HighVisc->Rad RIR Effect NonRad Non-Radiative Decay (Fluorescence Quenched) TICT->NonRad NonRad->Ground Heat Rad->Ground Fluorescence

Figure 1: Photophysical mechanism of the TPA-Ox-DCV molecular rotor via TICT and RIR.

Synthetic Workflow & Protocols

The synthesis is achieved in two high-yielding steps. The order of operations is critical: the Suzuki coupling is performed first to avoid poisoning the palladium catalyst with the highly reactive dicyanovinyl group, which is installed in the final step.

Synthesis SM 2-(3-Bromophenyl)oxazole- 4-carbaldehyde Suzuki Suzuki Coupling Pd(PPh3)4, 90°C SM->Suzuki Boronic 4-(Diphenylamino) phenylboronic acid Boronic->Suzuki IntA Intermediate A (DPA-Ph-Ox-CHO) Suzuki->IntA Knoevenagel Knoevenagel Piperidine, Reflux IntA->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Probe TPA-Ox-DCV Probe Knoevenagel->Probe

Figure 2: Two-step synthetic workflow from the oxazole intermediate to the final fluorescent probe.

Protocol 3.1: Synthesis of Intermediate A (Suzuki-Miyaura Coupling)

Objective: Attach the triphenylamine electron-donor moiety to the oxazole core.

Reagents:

  • 2-(3-Bromophenyl)oxazole-4-carbaldehyde (1.0 eq, 1.0 mmol, 252 mg)

  • 4-(Diphenylamino)phenylboronic acid (1.2 eq, 1.2 mmol, 347 mg)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 eq, 0.05 mmol, 58 mg)

  • Potassium carbonate (K2CO3) (3.0 eq, 3.0 mmol, 414 mg)

  • Solvent: Toluene / Ethanol / DI Water (2:1:1 v/v/v, 20 mL)

Step-by-Step Procedure:

  • Degassing: Combine the aryl bromide, boronic acid, and solvent mixture in a 50 mL Schlenk flask. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II).

  • Catalyst Addition: Quickly add Pd(PPh3)4 and K2CO3 under a positive flow of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90°C in an oil bath with vigorous stirring for 12 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 3:1). The starting material spot (UV active, ~Rf 0.6) should disappear, replaced by a highly fluorescent blue/green spot at ~Rf 0.4.

  • Workup: Cool to room temperature. Extract with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Hexane:EtOAc gradient) to yield Intermediate A as a yellow solid. Confirm structure via 1H-NMR (presence of aldehyde proton at ~9.9 ppm).

Protocol 3.2: Synthesis of TPA-Ox-DCV Probe (Knoevenagel Condensation)

Objective: Install the dicyanovinyl electron-acceptor to complete the D-π-A push-pull system.

Reagents:

  • Intermediate A (1.0 eq, 0.5 mmol, ~208 mg)

  • Malononitrile (1.5 eq, 0.75 mmol, 50 mg)

  • Piperidine (Catalytic, 2 drops)

  • Solvent: Absolute Ethanol (10 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve Intermediate A and malononitrile in absolute ethanol in a 25 mL round-bottom flask.

  • Catalysis: Add 2 drops of piperidine. Causality: Piperidine acts as a mild organic base to deprotonate the acidic methylene protons of malononitrile, generating a nucleophilic carbanion that attacks the electrophilic aldehyde carbon.

  • Reaction: Reflux the mixture at 80°C for 4 hours. The solution will undergo a distinct color change from yellow to deep red/orange, indicating the extension of the π-conjugation system.

  • Precipitation: Cool the reaction mixture in an ice bath for 30 minutes. A dark red precipitate will form.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted malononitrile and piperidine.

  • Drying: Dry the product under high vacuum overnight to afford the TPA-Ox-DCV probe.

Photophysical Characterization & Data Presentation

To validate the probe's function as a molecular rotor, its photophysical properties must be evaluated across a viscosity gradient.

Experimental Setup: Prepare 10 µM solutions of the TPA-Ox-DCV probe in various mixtures of Methanol (low viscosity) and Glycerol (high viscosity). Record UV-Vis absorbance and fluorescence emission spectra at 25°C.

Table 1: Photophysical Properties of TPA-Ox-DCV in Extreme Viscosity States

ParameterMethanol (100%)Glycerol (100%)Fold Change / Shift
Viscosity (cP at 25°C) 0.6990.0~1650x increase
Absorbance Max (

)
452 nm465 nm+13 nm (Redshift)
Emission Max (

)
610 nm575 nm-35 nm (Blueshift)*
Fluorescence Quantum Yield (

)
0.0050.48096-fold enhancement
Fluorescence Lifetime (

)
< 0.1 ns2.4 ns> 24-fold increase

*Mechanistic Note on Blueshift: In highly viscous glycerol, solvent relaxation around the excited state dipole is restricted. Emission occurs from an unrelaxed, higher-energy excited state, resulting in a blueshifted (shorter wavelength) emission compared to fluid methanol.

Application: Live-Cell Lipid Droplet Imaging

Because lipid droplets are highly viscous, hydrophobic organelles, the TPA-Ox-DCV probe is perfectly suited for their visualization without the background noise typical of non-fluorogenic dyes.

Protocol:

  • Cell Culture: Seed HeLa cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C, 5% CO2 for 24 hours.

  • Induction (Optional): To induce lipid droplet formation, treat cells with 200 µM Oleic Acid for 12 hours prior to imaging.

  • Staining: Remove media and wash cells twice with PBS. Add 2 mL of fresh DMEM containing 5 µM of the TPA-Ox-DCV probe (diluted from a 1 mM DMSO stock; final DMSO concentration < 0.5%).

  • Incubation: Incubate for 30 minutes at 37°C. Self-Validation: No washing step is strictly required due to the probe's fluorogenic nature (it remains dark in the aqueous media).

  • Imaging: Image using a confocal laser scanning microscope.

    • Excitation: 488 nm laser.

    • Emission Collection: 550–600 nm channel.

References

  • Dumat, B., Faurel-Paul, E., Fornarelli, P., Saettel, N., Metgé, G., Fiorini-Debuisschert, C., Charra, F., Mahuteau-Betzer, F., & Teulade-Fichou, M. -P. (2016). "Influence of the oxazole ring connection on the fluorescence of oxazoyl-triphenylamine biphotonic DNA probes". Organic & Biomolecular Chemistry, 14(1), 358-370. Available at:[Link]

  • Sutharsan, J. (2010). "Synthesis and Characterization of Fluorescent Molecular Rotors". eScholarship, University of California San Diego. Available at: [Link]

Sources

Application

Application Note: Chemoselective Wittig Olefination of 2-(3-Bromophenyl)oxazole-4-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Scientific Rationale The 2-(3-bromophenyl)oxazole scaffold is a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

The 2-(3-bromophenyl)oxazole scaffold is a privileged pharmacophore frequently utilized in the development of targeted therapeutics, including kinase inhibitors and neurological agents, as well as in advanced materials science[1]. The selective functionalization of the oxazole core is critical for generating structural diversity. Specifically, the C4 position bearing a highly electrophilic carbaldehyde moiety serves as an ideal handle for carbon-carbon bond formation.

The Wittig olefination is the premier method for converting this heteroaryl aldehyde into an alkene[2],[3]. The strategic advantage of the Wittig reaction in this context is its mild, transition-metal-free conditions. This ensures complete chemoselectivity, leaving the aryl bromide entirely intact for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Mechanistic Insights & Causality

To ensure reproducible and predictable outcomes, it is vital to understand the causality behind the Wittig reaction's stereoselectivity. Historically, the reaction was thought to proceed via a zwitterionic betaine intermediate. However, modern mechanistic understanding, pioneered by the Vedejs model, demonstrates that the reaction proceeds via an asynchronous[2+2] cycloaddition directly forming an oxaphosphetane intermediate under kinetic control[4],[5],[6].

  • Non-Stabilized Ylides: Reagents like methylenetriphenylphosphorane are highly reactive. The transition state favors the formation of terminal or Z-alkenes due to the minimization of 1,2-steric interactions during the cycloaddition.

  • Stabilized Ylides: Reagents bearing electron-withdrawing groups (e.g., esters) are less reactive. The transition state allows for a highly ordered, trans-selective oxaphosphetane formation, yielding >95% E-alkenes[5].

Mechanism Aldehyde Oxazole-4-carbaldehyde (Electrophile) TS Asynchronous [2+2] Cycloaddition TS Aldehyde->TS Ylide Phosphonium Ylide (Nucleophile) Ylide->TS Oxaphosphetane Oxaphosphetane Intermediate TS->Oxaphosphetane Kinetic Control Products Alkene + Ph3P=O (Thermodynamic Sink) Oxaphosphetane->Products syn-Cycloreversion

Fig 1. Vedejs mechanistic pathway illustrating the kinetically controlled [2+2] cycloaddition.

Experimental Workflows

The following protocols provide self-validating, step-by-step methodologies for both terminal and E-selective olefinations.

Workflow A Aldehyde Substrate D [2+2] Cycloaddition A->D B Phosphonium Salt + Base C Ylide Formation (0°C, THF) B->C C->D E Alkene Product + Ph3P=O D->E Workup & Purification

Fig 2. General experimental workflow for the Wittig olefination of oxazole-4-carbaldehyde.

Protocol A: Synthesis of 2-(3-Bromophenyl)-4-vinyloxazole (Terminal Olefination)

This protocol utilizes a non-stabilized ylide generated in situ.

  • Preparation of the Ylide: To an oven-dried, argon-purged round-bottom flask, add methyltriphenylphosphonium bromide (1.20 eq). Suspend the salt in anhydrous THF (0.2 M relative to the substrate) and cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add potassium tert-butoxide (t-BuOK, 1.25 eq) portionwise. Causality Note: t-BuOK is preferred over lithium-based bases (like n-BuLi) to avoid lithium-salt interference, which can complicate the stereochemical outcome and workup[4]. Stir at 0 °C for 30 minutes until a vibrant yellow solution forms, indicating ylide generation.

  • Substrate Addition: Dissolve 2-(3-bromophenyl)oxazole-4-carbaldehyde (1.00 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C to prevent exothermic degradation of the sensitive oxazole ring.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1).

  • Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). Causality Note: The primary impurity is triphenylphosphine oxide (Ph₃P=O), which is highly polar and will elute significantly later than the desired non-polar vinyl oxazole.

Protocol B: Synthesis of (E)-Ethyl 3-(2-(3-bromophenyl)oxazol-4-yl)acrylate (E-Selective Olefination)

This protocol utilizes a commercially available, stabilized ylide.

  • Reagent Mixing: In an oven-dried flask under argon, dissolve 2-(3-bromophenyl)oxazole-4-carbaldehyde (1.00 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Ylide Addition: Add ethyl (triphenylphosphoranylidene)acetate (1.20 eq) directly to the solution. Causality Note: Because the ylide is stabilized by the ester carbonyl, it is stable enough to be isolated and does not require the addition of an external strong base. This provides exceptionally mild conditions.

  • Reaction Progression: Stir the mixture at room temperature for 12–24 hours. If the reaction is sluggish, the solvent can be swapped to toluene and heated to 40 °C.

  • Workup and Purification: Once complete (via TLC or LC-MS), concentrate the mixture directly onto silica gel and purify via flash chromatography to afford the strictly E-isomer product.

Quantitative Data & Reaction Parameters

Table 1: Reagent Equivalents and Reaction Parameters

ParameterProtocol A (Terminal Olefination)Protocol B (E-Selective Olefination)
Ylide Type Non-stabilized (Ph₃P=CH₂)Stabilized (Ph₃P=CHCO₂Et)
Reagent Source Ph₃PCH₃Br + t-BuOKEthyl (triphenylphosphoranylidene)acetate
Base Equivalents 1.25 eqNone required (Pre-formed ylide)
Solvent Anhydrous THFAnhydrous DCM or Toluene
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °C
Reaction Time 2 – 4 hours12 – 24 hours

Table 2: Expected Outcomes and Selectivity

SubstrateTarget ProductExpected YieldStereoselectivity
2-(3-Bromophenyl)oxazole-4-carbaldehyde2-(3-Bromophenyl)-4-vinyloxazole75 – 85%N/A (Terminal Alkene)
2-(3-Bromophenyl)oxazole-4-carbaldehyde(E)-Ethyl 3-(2-(3-bromophenyl)oxazol-4-yl)acrylate80 – 90%> 95% E-isomer

References

  • Title: Wittig reaction - Wikipedia Source: Wikipedia URL: [Link] (Cited for: Vedejs mechanistic model, oxaphosphetane intermediate, and kinetic control parameters[4],[7])

  • Title: The Stereochemistry of the Wittig Reaction Source: ResearchGate (Edwin Vedejs et al.) URL: [Link] (Cited for: In-depth stereochemical analysis of stabilized vs. unstabilized ylides[5])

  • Title: Photochemical approach to functionalized benzobicyclo[3.2.1]octene structures via fused oxazoline derivatives from 4- and 5-(o-vinylstyryl)oxazoles Source: Beilstein Journal of Organic Chemistry URL: [Link] (Cited for: Precedent of Wittig olefination specifically on oxazole-4-carbaldehyde derivatives[2])

  • Title: 1. The Wittig Reaction (Course Notes / Mechanistic Evidence) Source: University of Pittsburgh, Department of Chemistry URL: [Link] (Cited for: Evidence against the betaine intermediate and conditions for lithium-salt-free Wittig reactions[6])

Sources

Method

procedure for oxidation of 2-(3-Bromo-phenyl)-oxazole-4-methanol to carbaldehyde

Application Note: Selective Oxidation of 2-(3-Bromophenyl)oxazole-4-methanol to 2-(3-Bromophenyl)oxazole-4-carbaldehyde Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Oxidation of 2-(3-Bromophenyl)oxazole-4-methanol to 2-(3-Bromophenyl)oxazole-4-carbaldehyde

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide.

Introduction & Strategic Rationale

The synthesis of highly functionalized heteroaromatics is a cornerstone of modern drug discovery. The target transformation—oxidizing 2-(3-bromophenyl)oxazole-4-methanol to its corresponding carbaldehyde—provides a critical electrophilic intermediate. This carbaldehyde can be subsequently utilized in reductive aminations, Wittig olefinations, or Grignard additions to build complex pharmacophores.

The Oxidant Dilemma: Primary alcohols on heteroaromatic rings are notoriously sensitive. Strong oxidants like Jones reagent or potassium permanganate (


) inevitably lead to over-oxidation, yielding the carboxylic acid[1]. While Manganese dioxide (

) is a classic choice for allylic and benzylic-type alcohols, it often delivers sluggish kinetics and poor returns for specific oxazole-4-methanols[2].

To ensure a self-validating, high-yielding system, we recommend two robust methodologies:

  • Dess-Martin Periodinane (DMP) Oxidation: The gold standard for lab-scale synthesis. It operates under mild, anhydrous conditions at room temperature, stopping cleanly at the aldehyde stage without over-oxidation[3][4].

  • Swern Oxidation: The preferred alternative for process-scale synthesis. DMP is shock-sensitive, expensive, and atom-inefficient for large batches[5]. Swern oxidation avoids heavy metals and hypervalent iodine waste, relying instead on oxalyl chloride and DMSO at cryogenic temperatures[6].

Mechanistic Grounding (E-E-A-T)

Understanding the causality behind the reagent choices ensures protocol reliability.

DMP Mechanism: Dess-Martin Periodinane is a hypervalent iodine(V) reagent. The reaction initiates via a ligand exchange where the primary alcohol displaces an acetate group on the iodine center, forming an alkoxyperiodinane intermediate[1][4]. An expelled acetate ion then acts as a mild base, deprotonating the


-carbon of the alkoxyperiodinane. This triggers an intramolecular elimination, expelling iodane and acetic acid to yield the aldehyde[4]. Because the reaction is conducted in strictly anhydrous dichloromethane (

), the aldehyde cannot form a hydrate (gem-diol), making over-oxidation to the carboxylic acid mechanistically impossible[4].

Swern Mechanism: Dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at -78 °C to form a highly reactive chlorodimethylsulfonium intermediate. The oxazole-4-methanol attacks this electrophilic sulfur, forming an alkoxysulfonium ion. The addition of a base (triethylamine) deprotonates the intermediate, triggering an intramolecular fragmentation that yields the carbaldehyde, dimethyl sulfide (DMS), and carbon monoxide.

Workflow Start 2-(3-Bromophenyl)oxazole-4-methanol Decision Scale & Equipment Constraints? Start->Decision DMP DMP Oxidation (Room Temp, Mild) Decision->DMP Lab Scale (<10g) No Cryo Swern Swern Oxidation (-78°C, Scale-up) Decision->Swern Process Scale (>10g) Cryo Available Product 2-(3-Bromophenyl)oxazole-4-carbaldehyde DMP->Product Swern->Product

Decision matrix for selecting the optimal oxidation methodology.

Experimental Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation (Lab Scale)

Note: DMP is moisture-sensitive. Ensure all glassware is oven-dried and purged with inert gas (Nitrogen or Argon).

Reagents:

  • 2-(3-Bromophenyl)oxazole-4-methanol: 1.0 equivalent

  • Dess-Martin Periodinane (DMP): 1.3 equivalents

  • Sodium Bicarbonate (

    
    ): 2.0 equivalents (Buffer)
    
  • Anhydrous Dichloromethane (

    
    ): 10 mL per gram of substrate
    

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 2-(3-bromophenyl)oxazole-4-methanol (1.0 eq) and anhydrous

    
    . Stir under an argon atmosphere.
    
  • Buffering: Add solid

    
     (2.0 eq) to the suspension. Scientific Insight: DMP generates two equivalents of acetic acid during the reaction[3]. The buffer protects the potentially acid-labile oxazole ring and prevents side reactions.
    
  • Oxidation: Cool the mixture to 0 °C using an ice bath. Add DMP (1.3 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate 7:3).

  • Quench (Critical Step): Once the starting material is consumed, dilute the mixture with diethyl ether. Add a 1:1 mixture of saturated aqueous

    
     (Sodium thiosulfate) and saturated aqueous 
    
    
    
    . Stir vigorously for 15–30 minutes until the organic layer is clear. Scientific Insight: Thiosulfate reduces unreacted hypervalent iodine to water-soluble iodane, preventing explosive hazards during concentration.
  • Extraction: Separate the layers. Extract the aqueous phase twice with

    
    . Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure carbaldehyde.

Mechanism Step1 1. Ligand Exchange Alcohol displaces acetate on Iodine(V) Step2 2. Alkoxyperiodinane Intermediate Formation of I-O bond Step1->Step2 Step3 3. Deprotonation Acetate removes alpha-proton Step2->Step3 Step4 4. Elimination Expulsion of Iodane & Acetic Acid Step3->Step4 Product Aldehyde Product (No over-oxidation) Step4->Product

Mechanistic pathway of the Dess-Martin Periodinane oxidation.

Protocol B: Swern Oxidation (Process/Scale-up)

Adapted from standard oxazole-4-methanol Swern conditions[6].

Reagents:

  • 2-(3-Bromophenyl)oxazole-4-methanol: 1.0 equivalent

  • Oxalyl Chloride (

    
    ): 1.2 equivalents
    
  • Dimethyl Sulfoxide (DMSO): 2.4 equivalents

  • Triethylamine (

    
    ): 5.0 equivalents
    
  • Anhydrous Dichloromethane (

    
    ): 15 mL per gram of substrate
    

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under argon, dissolve oxalyl chloride (1.2 eq) in anhydrous

    
    . Cool the solution strictly to -78 °C using a dry ice/acetone bath.
    
  • Intermediate Formation: Add DMSO (2.4 eq) dropwise over 10 minutes. Caution: Gas evolution (

    
    , 
    
    
    
    ) will occur. Stir at -78 °C for 15 minutes.
  • Substrate Addition: Dissolve 2-(3-bromophenyl)oxazole-4-methanol (1.0 eq) in a minimal amount of

    
    . Cannulate or add dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
    
  • Elimination: Add triethylamine (5.0 eq) dropwise. Stir at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench the reaction with water. Separate the organic layer and extract the aqueous layer with

    
    . Wash the combined organics with 1M HCl (briefly, to remove excess amine), saturated 
    
    
    
    , and brine. Dry over
    
    
    , filter, and concentrate.

Quantitative Data & Troubleshooting

To assist in reaction tracking and optimization, the following table summarizes the comparative metrics and expected analytical parameters for both methodologies.

ParameterProtocol A: DMP OxidationProtocol B: Swern Oxidation
Active Oxidant Dess-Martin PeriodinaneChlorodimethylsulfonium chloride
Operating Temperature 0 °C

Room Temperature
-78 °C

Room Temperature
Reaction Time 1.5 - 2 hours2.5 - 3 hours
Scalability Low/Medium (< 10g)[5]High (> 10g)
Typical Yield 85 - 95%80 - 90%
Byproducts Iodane, Acetic acidDimethyl sulfide (odorous),

,

TLC Monitoring Product

is typically ~0.2 higher than SM
Product

is typically ~0.2 higher than SM
Troubleshooting: Low Yield Ensure DMP is fresh (degrades to IBX over time).Ensure temperature never exceeds -60 °C before

addition.

References

  • Applications of the Achmatowicz Rearrangement in Natural Product Synthesis Source: University of Glasgow (Stephen Hobson PhD Thesis, 2010) URL: [Link]

  • Heterocycles In Natural Product Synthesis Source: VDOC.PUB URL: [Link]

  • Dess–Martin periodinane (DMP) oxidation Source: Chemistry Steps URL: [Link]

  • Dess–Martin oxidation Source: Wikipedia URL: [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) Source: Organic Synthesis URL: [Link]

  • Alcohol Oxidation in CH2Cl2: DMP vs. PCC Source: OrgoSolver URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the Aldehyde Group in 2-(3-Bromophenyl)-oxazole-4-carbaldehyde

Introduction: Unlocking the Synthetic Potential of a Versatile Heterocyclic Building Block 2-(3-Bromophenyl)-oxazole-4-carbaldehyde is a trifunctional heterocyclic compound of significant interest to researchers in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Heterocyclic Building Block

2-(3-Bromophenyl)-oxazole-4-carbaldehyde is a trifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates three key features: a reactive aldehyde group for diverse chemical transformations, a bromo-phenyl moiety that serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and a stable oxazole core , a heterocycle prevalent in numerous natural products and pharmacologically active agents.[1][2]

The strategic manipulation of the aldehyde at the C4 position is a primary route to generating molecular diversity from this scaffold. This guide provides an in-depth exploration of several key functionalization pathways, moving beyond simple procedural lists to explain the underlying chemical principles and critical experimental parameters. The protocols herein are designed to be robust and reproducible, offering a validated toolkit for drug development professionals and synthetic chemists.

Overview of Aldehyde Functionalization Pathways

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. This inherent reactivity allows for its conversion into a wide array of other functional groups. This document details protocols for five high-impact transformations: reductive amination, Wittig olefination, oxidation, reduction, and cyanohydrin formation. Each method was selected for its reliability, efficiency, and compatibility with the other functional moieties present in the starting material.

G cluster_reactions Functionalization Reactions cluster_products Product Classes start 2-(3-Bromophenyl)-oxazole-4-carbaldehyde reductive_amination Reductive Amination start->reductive_amination + R₂NH + Reductant wittig Wittig Reaction start->wittig + Phosphonium Ylide oxidation Oxidation start->oxidation + Oxidant reduction Reduction start->reduction + Reductant cyanohydrin Cyanohydrin Formation start->cyanohydrin + NaCN / H⁺ amine Substituted Amines reductive_amination->amine alkene Styrenyl Oxazoles wittig->alkene acid Carboxylic Acid oxidation->acid alcohol Primary Alcohol reduction->alcohol cyano Cyanohydrin cyanohydrin->cyano G cluster_ylide Ylide Formation cluster_wittig Wittig Reaction phosphonium Ph₃P⁺-CH₂R Cl⁻ (Phosphonium Salt) ylide Ph₃P=CHR (Phosphorus Ylide) phosphonium->ylide + Base base Strong Base (e.g., n-BuLi) oxaphosphetane Oxaphosphetane (Intermediate) ylide->oxaphosphetane + Aldehyde ([2+2] Cycloaddition) aldehyde Oxazole-CHO (Aldehyde) aldehyde->oxaphosphetane products Alkene + Ph₃P=O oxaphosphetane->products Collapse

Sources

Method

Advanced Synthesis of Peptidomimetics Utilizing 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Scaffold design, bioisosteric replacement, and combinatorial library generation.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Scaffold design, bioisosteric replacement, and combinatorial library generation.

Scientific Rationale: The Oxazole Isostere in Drug Design

The development of peptidomimetics is driven by the need to overcome the inherent limitations of native peptides, primarily their susceptibility to proteolytic degradation and poor oral bioavailability. To address this, medicinal chemists frequently employ bioisosteric replacement.

The compound[] serves as a highly versatile building block for this purpose. The oxazole ring acts as a rigid, planar peptide bond isostere that perfectly mimics the trans-amide bond geometry while providing a stable hydrogen-bond acceptor via its nitrogen atom[2]. Furthermore, the inclusion of the 3-bromophenyl moiety provides a strategic synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), allowing researchers to rapidly expand chemical space.

G Native Native Peptide Bond (Proteolytically Labile) Isostere Oxazole Isostere (Rigid, Stable Mimic) Native->Isostere Bioisosteric Replacement Features H-Bond Acceptor Trans-Amide Geometry High Bioavailability Isostere->Features Structural Properties Target 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde (Versatile Synthon) Features->Target Applied via

Logical flow of bioisosteric replacement using oxazole-4-carbaldehyde in peptidomimetic design.

Core Methodologies and Protocols

As a Senior Application Scientist, I have structured the following protocols to be self-validating systems. Every reagent choice and physical manipulation is grounded in chemical causality to ensure high fidelity in your syntheses.

Workflow A: Reductive Amination for Linear Backbone Modification

Reductive amination is utilized to couple the oxazole-4-carbaldehyde with primary amines (such as amino acid esters) to form stable secondary amine linkages[3].

Causality & Design: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (


). The electron-withdrawing acetate groups on STAB reduce its nucleophilicity, ensuring it selectively reduces the transient iminium ion without prematurely reducing the starting oxazole-4-carbaldehyde to an alcohol. A weak acid catalyst (acetic acid) is critical to drive the equilibrium toward iminium formation.

Step-by-Step Protocol:

  • Imine Formation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent (eq) of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde and 1.05 eq of the target primary amine in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Acid Catalysis: Add glacial acetic acid to achieve a 10% v/v concentration. Stir the mixture at room temperature for 2 hours. Self-Validation: Monitor via LC-MS; the aldehyde peak (showing a distinct 1:1 bromine isotope pattern at M and M+2) should disappear, replaced by the Schiff base intermediate.

  • Selective Reduction: Cool the reaction to 0 °C using an ice bath to control the exothermic reduction. Add 2.0 eq of STAB in small portions over 10 minutes. Remove the ice bath and stir at room temperature for 12 hours.

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous

    
     until gas evolution ceases. This neutralizes the acetic acid and destroys residual STAB, driving the secondary amine product into its free-base form.
    
  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Workflow B: Ugi Four-Component Reaction (U-4CR) for Scaffold Diversification

The Ugi reaction is a cornerstone of combinatorial peptidomimetic synthesis, allowing the assembly of highly functionalized


-acylamino amides in a single operational step[4].

Causality & Design: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) is strictly required as the solvent. The protic nature of these solvents stabilizes the highly polar nitrilium ion intermediate and facilitates the final, irreversible Mumm rearrangement (intramolecular acyl transfer from oxygen to nitrogen). Pre-formation of the Schiff base is mandated to prevent the competing Passerini three-component reaction.

Step-by-Step Protocol:

  • Pre-incubation: Dissolve 1.0 eq of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde and 1.0 eq of the chosen primary amine in anhydrous MeOH (0.5 M concentration). Stir at room temperature for 2 hours to ensure complete Schiff base formation.

  • Component Assembly: To the stirring solution, sequentially add 1.0 eq of the carboxylic acid component followed by 1.0 eq of the isocyanide component.

  • Reaction Maturation: Stir the reaction mixture at room temperature for 24 hours. Self-Validation: The Mumm rearrangement is thermodynamically driven. Successful conversion is often indicated by the precipitation of the highly substituted peptidomimetic product directly from the methanolic solution.

  • Isolation: If a precipitate forms, isolate it via vacuum filtration and wash with cold MeOH. If the product remains in solution, remove the solvent under reduced pressure, redissolve in Ethyl Acetate (EtOAc), and wash sequentially with 1M HCl, saturated

    
    , and brine to remove unreacted starting materials.
    

Ugi Aldehyde Oxazole-4-carbaldehyde (Core Scaffold) Imine Schiff Base Intermediate Aldehyde->Imine Amine Primary Amine (R1-NH2) Amine->Imine Acid Carboxylic Acid (R2-COOH) Adduct Alpha-Acylamino Amide (Peptidomimetic Product) Acid->Adduct Isocyanide Isocyanide (R3-NC) Isocyanide->Adduct Imine->Adduct Mumm Rearrangement

Multicomponent Ugi reaction pathway for synthesizing highly substituted oxazole peptidomimetics.

Quantitative Data and Optimization Summary

To assist in experimental planning, the following table summarizes the optimized parameters and expected outcomes for the functionalization of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde.

Reaction TypeKey ReagentsOptimal SolventTemp / TimeTypical YieldKey Structural Advantage
Reductive Amination STAB (2.0 eq), 10% AcOHTHF or DCM25 °C / 12 h75 - 85%Generates flexible, protease-resistant secondary amine linkages.
Ugi-4CR Isocyanide, R-COOH, R-

MeOH or TFE25 °C / 24 h65 - 80%Yields dense, highly functionalized

-acylamino amide scaffolds.
Suzuki Cross-Coupling

,

,

1,4-Dioxane /

90 °C / 8 h70 - 90%Leverages the 3-bromo moiety for late-stage spatial diversification.

References

  • CAS 885273-03-0 (2-(3-BROMO-PHENYL)-OXAZOLE-4-CARBALDEHYDE)
  • 'Second-generation' 1,2,3-triazole-based inhibitors of Porphyromonas gingivalis adherence to oral streptococci and biofilm formation Source: RSC Publishing URL
  • 2-(Boc-amino)
  • 6154-04-7 | 5-Amino-2-methyl-2H-tetrazole | Amines Source: Ambeed URL

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidation of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde during storage

Product: 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde Topic: Prevention of Oxidation & Long-term Storage Document ID: TS-OXZ-04-B Situation Analysis User Observation: You may have noticed that your yellow/off-white crystall...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde Topic: Prevention of Oxidation & Long-term Storage Document ID: TS-OXZ-04-B

Situation Analysis

User Observation: You may have noticed that your yellow/off-white crystalline solid has developed a white crust, or the melting point has broadened. Diagnosis: The aldehyde group at the C4 position of the oxazole ring is undergoing radical autoxidation . This is a common failure mode for aromatic aldehydes, converting the active aldehyde into its corresponding carboxylic acid (2-(3-Bromo-phenyl)-oxazole-4-carboxylic acid).

Why this matters:

  • Stoichiometry Failure: The carboxylic acid impurity will consume bases or reducing agents in subsequent steps (e.g., Reductive Amination, Knoevenagel condensation).

  • Catalyst Poisoning: If used in Suzuki couplings (utilizing the 3-bromo handle), the free acid can coordinate to Pd-catalysts, inhibiting the cycle.

The Mechanism of Degradation

To prevent the issue, we must understand the "Enemy": Radical Autoxidation . Unlike simple hydrolysis, this process requires oxygen and is accelerated by light. It proceeds via a radical chain reaction.

Key Insight: The C-H bond of the aldehyde is weak (~87 kcal/mol), making it susceptible to hydrogen abstraction by atmospheric oxygen.

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Trace Metals) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 Peroxy->Radical Chain Transfer Peracid Peracid (R-C(O)OOH) Peroxy->Peracid + R-CHO (Propagation) Acid Carboxylic Acid (Impurity) Peracid->Acid Reaction with Aldehyde

Figure 1: The autoxidation cascade. Note that one radical initiation event can degrade hundreds of aldehyde molecules via the propagation loop.

Storage Protocol (SOP)

Objective: Break the radical chain by removing the initiator (Light) and the reactant (Oxygen).

The "Gold Standard" Storage System:

ParameterRecommendationTechnical Rationale
Atmosphere Argon (Ar) Argon is heavier than air, forming a "blanket" over the solid. Nitrogen (

) is lighter and diffuses away faster if the seal is imperfect.
Temperature -20°C Low thermal energy inhibits the initiation step of radical formation.
Container Amber Glass Vial Blocks UV/Vis light which acts as a photo-initiator for radical cleavage.
Seal Teflon-lined Cap + Parafilm Teflon provides a chemical barrier; Parafilm acts as a secondary gas seal.

Step-by-Step Storage Procedure:

  • Flush: Place the open vial under a gentle stream of Argon for 30 seconds.

  • Seal: Cap tightly immediately while still under the Argon stream.

  • Tape: Wrap the cap junction with Parafilm M to prevent oxygen diffusion over months.

  • Darken: If amber vials are unavailable, wrap the clear vial in aluminum foil.

  • Freeze: Store in a non-frost-free freezer at -20°C.

Troubleshooting & Recovery

Problem: "I checked my sample, and it contains 15% acid impurity. Do I throw it away?" Solution: No. Because the impurity is a carboxylic acid and the product is a neutral aldehyde, they have vastly different chemical properties. You can purify it easily.

Method A: The Bicarbonate Wash (Recommended) Best for: Samples with <20% oxidation.

  • Dissolve: Dissolve the impure solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash: Transfer to a separatory funnel. Wash 2x with saturated aqueous Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[1][2][3] The

      
       deprotonates the acid (
      
      
      
      ), making it water-soluble. The aldehyde remains in the organic layer.
  • Rinse: Wash the organic layer 1x with Brine.

  • Dry: Dry over Magnesium Sulfate (

    
    ), filter, and concentrate in vacuo.
    

Method B: Silica Filtration Best for: Highly degraded samples or if the aldehyde is acid-sensitive.

  • Prepare a short pad of silica gel (approx 2 inches) in a sintered glass funnel.

  • Elute with 10-20% EtOAc in Hexanes.

  • The non-polar aldehyde elutes first; the polar acid sticks to the silica.

Purification Start Oxidized Sample Dissolve Dissolve in EtOAc Start->Dissolve Wash Wash w/ Sat. NaHCO3 Dissolve->Wash Sep Phase Separation Wash->Sep Aq Aqueous Layer (Contains Acid Impurity) Sep->Aq Discard Org Organic Layer (Contains Aldehyde) Sep->Org Keep Dry Dry (MgSO4) & Evaporate Org->Dry Final Pure Aldehyde Dry->Final

Figure 2: Purification workflow for removing carboxylic acid impurities.

Frequently Asked Questions (FAQs)

Q: Can I store the aldehyde in solution (e.g., dissolved in DMSO or DCM)? A: Avoid this if possible. Dissolving the compound increases the surface area of molecules exposed to dissolved oxygen in the solvent. Furthermore, solvents like ethers (THF) can form peroxides that accelerate aldehyde degradation. Always store as a dry solid.

Q: I don't have Argon. Is Nitrogen okay? A: Nitrogen is acceptable for short-term storage (<1 month). However, because


 is lighter than air, it is harder to "blanket" the solid effectively in the vial before capping. Argon is strictly superior for long-term banking.

Q: Does the bromine on the phenyl ring affect stability? A: The bromine atom itself is stable to storage. However, it withdraws electrons from the phenyl ring. While this affects the electronics of the oxazole, the primary instability remains the aldehyde group. The presence of the bromine makes the final compound heavier and likely more crystalline, which actually helps stability compared to liquid aldehydes.

Q: How do I know if it is oxidized without running an NMR? A:

  • Visual: Look for white powder coating the crystals.

  • Solubility: The aldehyde is soluble in non-polar solvents (Hexanes/EtOAc mixtures). The acid is much less soluble in non-polar solvents. If you try to dissolve it in Hexanes and see a persistent solid residue, that residue is likely the acid.

References
  • BenchChem Technical Support. (2025).[4] Best practices for handling and storing volatile aldehyde standards. Retrieved from

  • Chemistry LibreTexts. (2022). Oxidation of Aldehydes and Ketones.[1][5] Retrieved from

  • Environmental Protection Agency (EPA). (1999). Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air - Method TO-11A. Retrieved from

  • ResearchGate Discussion. (2015). Purification of aldehyde from carboxylic acid impurity.[6] Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for researchers encountering solubility challenges with 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde in aqueo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for researchers encountering solubility challenges with 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde in aqueous buffers. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experimental design.

Understanding the Challenge: The Physicochemical Profile of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde

2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde is a heterocyclic organic compound with a molecular structure that suggests limited aqueous solubility.[1][2][3][4] Its aromatic rings and the presence of a bromine atom contribute to its lipophilic (fat-loving) nature, making it inherently difficult to dissolve in water-based solutions like biological buffers. While specific experimental solubility data is not widely published, its structural alerts point towards a high octanol-water partition coefficient (LogP), a key indicator of poor aqueous solubility. A related compound, 2-(4-Bromo-phenyl)-oxazole-4-carbaldehyde, has a predicted XLogP3 of 2.5, further supporting this assessment.[1]

Poor solubility can lead to a host of experimental problems, including underestimated biological activity, low hit rates in high-throughput screening (HTS), and poor reproducibility.[5] Therefore, a systematic approach to solubilization is critical for obtaining reliable and meaningful data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common questions and issues encountered when working with this and similar compounds.

Q1: My compound won't dissolve directly in my aqueous assay buffer. What is the first step?

A1: The industry-standard first step is to prepare a concentrated stock solution in a suitable organic solvent.

Directly dissolving a hydrophobic compound in an aqueous buffer is often futile. A concentrated stock solution allows you to introduce the compound into your assay at the desired final concentration while keeping the organic solvent concentration to a minimum.[6][7][8]

Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO) is the most common and effective choice for a broad range of research compounds due to its high solubilizing power for both polar and nonpolar molecules.[9][10]

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Determine the desired stock concentration. A common starting point is 10 mM.

  • Calculate the required mass of the compound. Use the following formula: Mass (g) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[11]

    • The molecular weight of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde is approximately 252.06 g/mol .

  • Accurately weigh the compound using a calibrated analytical balance and transfer it to a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add the calculated volume of high-purity, anhydrous DMSO.

  • Facilitate dissolution. Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming in a water bath (37°C) or brief sonication can be employed.[5] Visually inspect for any remaining particulate matter.

  • Store appropriately. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[10]

Q2: I have a 10 mM DMSO stock, but when I add it to my aqueous buffer, a precipitate forms immediately. How do I solve this?

A2: This is a classic sign of a compound's "kinetic" versus "thermodynamic" solubility limit being exceeded. [12][13][14] You are creating a supersaturated solution that is not stable, leading to precipitation.[13] The key is to ensure the final concentration of your compound in the aqueous buffer is below its solubility limit and that the final concentration of the organic co-solvent (DMSO) is low enough to be tolerated by your assay system.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting compound precipitation.

Step 1: Minimize the Final DMSO Concentration

High concentrations of DMSO can be toxic to cells and interfere with assay components.[10] A general rule of thumb is to keep the final DMSO concentration at or below 0.5% (v/v), and always include a vehicle control (buffer + same final DMSO concentration) in your experiments.[10]

Protocol 2: Serial Dilution to Minimize Final DMSO Concentration

This method allows you to create a dose-response curve while maintaining a consistent, low final DMSO concentration.

  • Prepare a serial dilution series of your compound in 100% DMSO. For example, starting with your 10 mM stock, perform a 1:2 or 1:3 serial dilution in pure DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[10]

  • Add a small, fixed volume of each DMSO dilution to your aqueous buffer. For instance, to achieve a 0.5% final DMSO concentration, you would add 5 µL of each DMSO stock concentration to 995 µL of your assay buffer.

  • This ensures that while the compound concentration varies, the DMSO concentration remains constant across all conditions.

Step 2: If Precipitation Persists, Consider Advanced Solubilization Methods

If reducing the DMSO concentration does not solve the problem, you may need to employ other techniques to increase the apparent solubility of your compound.

Technique Mechanism of Action Considerations & Starting Points
Co-solvents Increases the polarity of the aqueous phase, making it more favorable for the hydrophobic compound to remain in solution.[15][16]Besides DMSO, other co-solvents like ethanol or polyethylene glycol (PEG) can be tested. Always verify the tolerance of your specific assay for any co-solvent.
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[15][16]Non-ionic surfactants like Tween® 20 or Triton™ X-100 are commonly used. Start with low concentrations (e.g., 0.01% - 0.1% w/v) as they can interfere with some biological assays.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility by converting the compound to its more soluble ionized (salt) form.[15][17][18]This is less likely to be effective for 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde as the oxazole ring is only very weakly basic.[19] However, for other compounds with acidic or basic functional groups, this is a primary strategy.[18][20]
Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[17][21]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. A phase solubility study may be required to determine the optimal concentration.
Q3: How does the composition of my aqueous buffer affect the solubility of my compound?

A3: Buffer components, pH, and ionic strength can all influence compound solubility.

  • pH: As mentioned, pH is a critical factor for ionizable compounds.[18][22] Even for neutral compounds, pH can influence stability, so it's essential to work within the compound's stable pH range.

  • Ionic Strength: High concentrations of salts in a buffer can sometimes decrease the solubility of non-polar compounds, a phenomenon known as "salting out."[23][24] If you are using a high-salt buffer (e.g., high concentration PBS), you may observe lower solubility. Conversely, for some ionic compounds, increasing ionic strength can sometimes increase solubility.[23]

  • Buffer Species: The specific ions in the buffer can interact with your compound differently.[25] It is generally good practice to maintain a consistent buffer system throughout your experiments to ensure reproducibility.

If you suspect your buffer is contributing to solubility issues, try preparing your compound in a simpler buffer system (e.g., a low molarity phosphate or Tris buffer) to see if solubility improves.

By systematically addressing these factors—from proper stock solution preparation to the careful consideration of co-solvents and buffer composition—researchers can overcome the solubility challenges posed by hydrophobic compounds like 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde and proceed with confidence in their experimental results.

References

  • Fiveable. (2025, August 15). Ionic Strength Definition - Intro to Chemistry Key Term.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • PubMed. (2012, October 9). kinetic versus thermodynamic solubility temptations and risks.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
  • Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility.
  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ResearchGate. (2024, June 7). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Smolecule. (2023, August 15). Buy 2-(4-BROMO-PHENYL)-OXAZOLE-4-CARBALDEHYDE | 55327-32-7.
  • ResearchGate. (2015, December 20). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis.
  • ReAgent Chemical Services. (2024, July 17). How To Make A Standard Solution.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions.
  • Lab Manager. (2024, December 6). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide.
  • PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • GEUS' publikationer. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • ACS Publications. (2024, April 1). Amphiphilic Block Random Copolymers: Influence of pH and Ionic Strength on Aqueous Solution Properties.
  • PubChem. (n.d.). 2-Phenyl-1,3-oxazole-4-carbaldehyde | C10H7NO2 | CID 15555141.
  • ChemScene. (n.d.). 3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde.
  • BLDpharm. (n.d.). 55327-32-7|2-(4-Bromophenyl)oxazole-4-carbaldehyde.
  • Life Science Database. (n.d.). 2-(3-BROMO-PHENYL)-OXAZOLE CAS 885274-35-1.
  • MilliporeSigma. (n.d.). 2-(3-Bromophenyl)-4,5-dihydro-1,3-oxazole.
  • Chem-Impex. (n.d.). 2-(3-Bromophenyl)oxazole.
  • MDPI. (2023, April 4). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole.
  • ChemicalBook. (2026, January 13). Oxazole | 288-42-6.

Sources

Troubleshooting

Technical Support Center: Stability of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde

The following technical guide addresses the stability profile of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde under acidic conditions. This content is structured for researchers requiring immediate troubleshooting steps, me...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde under acidic conditions. This content is structured for researchers requiring immediate troubleshooting steps, mechanistic rationale, and validated protocols.

Executive Summary & Chemical Profile

Compound: 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde Core Stability Verdict: Moderately Stable in acidic media at room temperature. Critical Vulnerability: The aldehyde moiety at C4 is significantly more reactive than the oxazole ring itself. While the oxazole ring resists hydrolysis in dilute acids due to electronic deactivation, the aldehyde is prone to rapid hydration (in water) or acetalization (in alcohols) under acidic catalysis.

Physicochemical Drivers
  • Ring Stability: The 3-bromo-phenyl group (electron-withdrawing) and the 4-formyl group (strongly electron-withdrawing) reduce the basicity of the oxazole nitrogen. This lowers the propensity for N-protonation, which is the rate-limiting step for acid-catalyzed ring hydrolysis.

  • Aldehyde Reactivity: The electron-deficient oxazole ring makes the C4-aldehyde highly electrophilic, increasing susceptibility to nucleophilic attack by solvents (water/alcohols).

Troubleshooting Guide: Common Issues & Solutions

Issue 1: "I see multiple peaks in my LC-MS/HPLC chromatogram under acidic conditions."

Diagnosis: Pseudo-instability via Solvation. If you are using an acidic mobile phase (e.g., 0.1% Formic Acid) with methanol or water, you are likely observing the reversible formation of hemiacetals or hydrates, not irreversible degradation.

SymptomSolvent SystemRoot CauseSolution
M+14 peak (Methyl hemiacetal)Methanol / AcidAcid-catalyzed attack of MeOH on aldehyde.[1]Switch to Acetonitrile (ACN) . Avoid MeOH in sample prep.
M+18 peak (Gem-diol/Hydrate)Water / AcidAcid-catalyzed hydration of the aldehyde.This is an equilibrium state. Isolate as a solid to revert.
Broad/Split Peak Alcohol / Water mixRapid equilibrium between aldehyde and solvates.Run HPLC at elevated temp (40°C) or switch to non-protic solvent.
Issue 2: "Loss of material during acidic workup (e.g., 1N HCl wash)."

Diagnosis: Phase Transfer or Ring Hydrolysis.

  • Scenario A (Mild Acid/RT): The aldehyde hydrate (gem-diol) is more polar than the parent aldehyde. It may be partitioning into the aqueous layer.

    • Fix: Saturate the aqueous layer with NaCl (brine) and back-extract with EtOAc or DCM.

  • Scenario B (Strong Acid/Heat): If heated (>60°C) in strong acid (e.g., 6N HCl), the oxazole ring will hydrolyze.

    • Fix: Keep acidic washes cold (0°C) and brief (<5 mins). Neutralize immediately with NaHCO₃.

Issue 3: "New spot on TLC that doesn't move (Baseline)."

Diagnosis: Polymerization or Deep Hydrolysis. Aldehydes can undergo acid-catalyzed self-condensation (aldol-type) or polymerization, especially if concentrated.

  • Fix: Store the compound dilute or as a solid at -20°C.

Mechanistic Pathways (Visualized)

The following diagram illustrates the competing pathways when the compound is exposed to acidic environments. Note that Path A (Solvation) is reversible and common, while Path B (Ring Opening) is irreversible and requires harsher conditions.

StabilityPathways cluster_legend Condition Severity SM 2-(3-Bromo-phenyl)- oxazole-4-carbaldehyde (Starting Material) Protonated N-Protonated Intermediate (Activated for Nucleophiles) SM->Protonated H+ (Fast) Hydrate Gem-diol (Hydrate) [Reversible] Protonated->Hydrate + H2O (Mild Acid) Acetal Hemiacetal/Acetal (If Alcohol Present) [Reversible] Protonated->Acetal + ROH (e.g., MeOH) RingOpen Acyclic u03b1-Acylamino Ketone Derivative [Irreversible Degradation] Protonated->RingOpen + H2O / Heat (Strong Acid, >60°C) Hydrate->Protonated - H2O Acetal->Protonated - ROH Green: Mild/Reversible Green: Mild/Reversible Red: Harsh/Irreversible Red: Harsh/Irreversible

Caption: Figure 1. Competitive degradation and solvation pathways. Path A (Green) dominates in mild acidic/LCMS conditions. Path B (Red) occurs under forcing hydrolytic conditions.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a reductive amination reaction with acetic acid? A: Yes. The oxazole ring is stable to the mild acidic conditions of reductive amination (pH 4-5, acetic acid/NaCNBH₃). The 3-bromo-phenyl group is also inert to these reducing agents. However, ensure you do not use strong mineral acids which could trigger ring opening.

Q2: Is the bromine atom stable in acid? A: Yes. The aryl bromide is highly stable to non-oxidizing acids (HCl, H₂SO₄, TFA). It will not hydrolyze. Caution is only needed if using strong Lewis acids (e.g., AlCl₃) which could theoretically facilitate debromination or migration, though this is rare under standard workup conditions.

Q3: How should I store the compound to prevent acid-catalyzed decomposition? A: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Moisture is the enemy; atmospheric moisture combined with trace acid impurities can lead to hydrate formation or slow hydrolysis over months.

Validated Stability Test Protocol

Use this protocol to empirically determine if your specific acidic conditions are safe for the compound.

Objective: Quantify degradation vs. reversible solvation.

Materials:

  • HPLC or LC-MS system.

  • Solvent A: Acetonitrile (ACN).

  • Solvent B: 1N HCl (Aqueous).

  • Internal Standard: Benzophenone (inert).

Procedure:

  • Preparation: Dissolve 5 mg of compound and 5 mg of Benzophenone in 2 mL of ACN.

  • Control: Inject 5 µL immediately (Time 0).

  • Stress Test: Add 0.5 mL of 1N HCl to the vial. Vortex.

  • Incubation: Let stand at Room Temperature (25°C).

  • Sampling: Inject at T=1 hour, T=4 hours, and T=24 hours.

  • Analysis:

    • Check 1: Does the parent peak area ratio (vs. Benzophenone) decrease?

    • Check 2: Do new peaks appear?

      • Note: If a new peak appears early in the run (polar) but disappears if you neutralize the sample before injection, it is the hydrate . This is NOT degradation.

      • Note: If the parent peak decreases and does not recover upon neutralization, the oxazole ring has opened .

References

  • Oxazole Synthesis and Stability : Journal of Organic Chemistry. "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids." (2025).[2][3] Discusses the synthesis and hydrolytic workup (6N HCl, 100°C) of oxazoles, implying ring stability under controlled acidic conditions.

  • General Heterocycle Stability : BenchChem Technical Support. "Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions." (2025).[4] details the mechanism of acid-catalyzed ring opening (hydrolysis) to

    
    -acylamino ketones.[5] 
    
  • Aldehyde Reactivity : Thiome Connect. "Hydrolysis of 2-Alkyl-4,5-dihydrooxazoles." Highlights the equilibrium between oxazole derivatives and their hydrolyzed forms in aqueous acid.

Sources

Optimization

removing unreacted starting materials from 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde

Ticket ID: OX-PUR-4829 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-PUR-4829 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Triage & Diagnostics

User Issue: "I cannot separate unreacted starting material from my oxazole aldehyde product. The Rf values are too close on TLC, and I suspect the aldehyde is degrading on the column."

Scientist's Assessment: The synthesis of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde typically involves cyclization precursors (e.g., 3-bromobenzamide or alpha-halo ketones) that are lipophilic and structurally similar to the product.

  • The Challenge: Standard silica chromatography often fails because (1) the polarity difference is minimal, and (2) the oxazole ring and aldehyde moiety are sensitive to the acidic nature of silica gel, leading to ring-opening or oxidation.

  • The Solution: We must utilize the chemical reactivity of the aldehyde group (Bisulfite Adduct formation) rather than relying solely on physical polarity.

Diagnostic Protocol: Confirming the Impurity

Before attempting purification, confirm the nature of the impurity using Differential Staining on TLC.

Stain ReagentTarget Functional GroupProduct (Aldehyde) AppearanceStarting Material (Amide/Halide)
2,4-DNP (Dinitrophenylhydrazine)Aldehydes/KetonesBright Orange/Red Spot No Reaction (Colorless)
UV (254 nm) Conjugated SystemsDark SpotDark Spot
Iodine Chamber General OrganicsBrown SpotBrown Spot

Diagnostic Rule: If you see two UV-active spots, but only one turns orange with DNP, the non-staining spot is your starting material. Use Protocol A below.

Primary Protocol: The Bisulfite "Chemical Filter"

Best For: Removing non-aldehyde impurities (Amides, Halides, Esters) when chromatography is difficult or destructive.

Mechanism: The aldehyde reacts reversibly with sodium bisulfite (NaHSO₃) to form a water-soluble sulfonate adduct. Lipophilic impurities (like 3-bromobenzamide) cannot form this adduct and remain in the organic layer. We then wash away the impurities and reverse the reaction to recover pure aldehyde.

Step-by-Step Workflow

Reagents:

  • Saturated aqueous Sodium Bisulfite (NaHSO₃)[1]

  • Ethyl Acetate (EtOAc)[1][2]

  • Methanol (MeOH) - Critical for solubility

  • Sodium Carbonate (Na₂CO₃) or 10% NaOH

  • Magnesium Sulfate (MgSO₄)[1]

Procedure:

  • Solubilization: Dissolve your crude mixture in a minimal amount of EtOAc . If the 3-bromo substituent causes solubility issues, add MeOH (up to 10% v/v) to aid dissolution.

  • Adduct Formation: Add an excess (2-3 equiv) of saturated aqueous NaHSO₃ .

    • Tech Note: Vigorous stirring is essential. Stir rapidly for 30–60 minutes . The aldehyde will migrate from the organic phase into the aqueous phase as it forms the salt.

  • Phase Separation (The Cleaning Step): Transfer to a separatory funnel.

    • Organic Layer: Contains your unreacted starting materials and non-aldehyde byproducts. Discard this (or save for recovery analysis).

    • Aqueous Layer: Contains your product as a bisulfite adduct.[1] Keep this.

  • Washing: Wash the aqueous layer once more with fresh EtOAc to ensure all lipophilic impurities are removed.

  • Regeneration (The Release):

    • Cool the aqueous layer to 0°C.

    • Slowly add saturated Na₂CO₃ or 10% NaOH until the pH reaches 10–12 .

    • Observation: The solution will become cloudy as the free aldehyde (which is not water-soluble) precipitates or oils out.

  • Extraction: Extract the regenerated aldehyde with fresh EtOAc (3x).

  • Drying: Dry combined organics over MgSO₄, filter, and concentrate.

BisulfiteFlow Start Crude Mixture (Aldehyde + Impurities) Step1 Dissolve in EtOAc/MeOH Add sat. NaHSO3 (aq) Start->Step1 SepFunnel Phase Separation Step1->SepFunnel Stir 30 min OrgLayer Organic Layer (Contains Impurities) SepFunnel->OrgLayer Top Layer AqLayer Aqueous Layer (Bisulfite Adduct) SepFunnel->AqLayer Bottom Layer Discard Discard OrgLayer->Discard Basify Add Base (pH > 10) (Regenerate Aldehyde) AqLayer->Basify Extract Extract with EtOAc Dry & Concentrate Basify->Extract Final Pure 2-(3-Bromo-phenyl) -oxazole-4-carbaldehyde Extract->Final

Figure 1: The Bisulfite Adduct Purification Workflow. This method selectively isolates the aldehyde functionality.[1]

Secondary Protocol: Deactivated Silica Chromatography

Best For: When the bisulfite method is unsuitable (e.g., if the aldehyde is extremely sterically hindered, though unlikely here) or for final polishing.

The Risk: Standard silica gel is slightly acidic (pH 4–5). Oxazoles are weak bases, and aldehydes are oxidation-prone. This combination often leads to "streaking" or product loss on the column.

The Fix: You must neutralize the silica stationary phase.

Procedure:

  • Slurry Preparation: Prepare your silica slurry using Hexane/EtOAc.

  • Deactivation: Add 1% Triethylamine (Et₃N) to the slurry solvent before pouring the column.

  • Equilibration: Flush the column with 2–3 column volumes of the solvent containing 1% Et₃N.

  • Elution: Run your column using your determined gradient (e.g., 10% -> 40% EtOAc in Hexane). You can remove the Et₃N from the eluent at this stage, or keep it at 0.5% if the compound is very sensitive.

  • Post-Column: Rotovap immediately. Do not let the aldehyde sit in solution with Et₃N for days, as aldol condensation could occur (though less likely with aromatic aldehydes).

Troubleshooting FAQ

Q: The bisulfite adduct didn't form; my product is still in the organic layer.

  • Cause: Steric hindrance or insufficient solubility. The 3-bromo-phenyl group makes the molecule greasy.

  • Fix: Increase the Methanol content in the initial organic phase to facilitate contact between the aldehyde and the aqueous bisulfite. Increase stirring time to 2 hours.

Q: I basified the aqueous layer, but nothing precipitated.

  • Cause: The pH is not high enough, or the concentration is too low.

  • Fix: Ensure pH is >10 using a pH strip.[1] If the volume is large, the regenerated aldehyde might be soluble enough to not crash out visibly. Do not wait for precipitate. Proceed immediately to extraction with EtOAc; the organic solvent will pull the aldehyde out of the water.

Q: My product decomposed on the silica column even with Et₃N.

  • Cause: The oxazole ring might be hydrolyzing.[3]

  • Fix: Switch to Neutral Alumina (Grade III) instead of silica. Alumina is less acidic and often gentler on nitrogen heterocycles.

Decision Logic for Purification

Use this logic gate to determine your immediate next step.

DecisionTree Problem Impure Crude Mixture Check Is Impurity an Aldehyde? Problem->Check Yes Yes (e.g. Benzaldehyde) Check->Yes TLC: DNP Orange No No (Amide/Ester/Halide) Check->No TLC: DNP Colorless Action1 Use Chromatography (Deactivated Silica) Yes->Action1 Action2 Use Bisulfite Extraction No->Action2

Figure 2: Decision Matrix. Use Bisulfite extraction for non-aldehyde impurities (the most common scenario).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for Bisulfite Adducts, Section 9.6.15).
  • Boucher, M. M., et al. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[4][5] Journal of Visualized Experiments (JoVE), 2018.

  • BenchChem Application Note. "Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite."

  • Santa Cruz Biotechnology. "2-Phenyl-oxazole-4-carbaldehyde Product Data."

  • Palmer, D. C. "The Synthesis of Oxazoles." The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Discusses oxazole ring stability and hydrolytic cleavage).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Characterization of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde . It is designed for researchers in medicinal chemistry and bioanalysis who...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde . It is designed for researchers in medicinal chemistry and bioanalysis who require rigorous structural confirmation and differentiation from isomeric impurities.

Executive Summary

2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde (


, MW: 252.07 Da) serves as a critical scaffold in the synthesis of bioactive heterocycles. Its characterization presents a unique analytical challenge due to the competing fragmentation pathways of the electron-deficient oxazole ring, the reactive aldehyde moiety, and the isotopic signature of the bromine substituent.

This guide compares the two primary ionization modalities—Electron Impact (EI) and Electrospray Ionization (ESI-MS/MS) —to determine the optimal workflow for structural elucidation versus high-throughput quantitation.

Key Finding: While ESI-MS/MS offers superior sensitivity for biological matrices, EI-MS remains the requisite method for definitive structural certification , providing a diagnostic "fingerprint" that unequivocally distinguishes the 3-bromo regioisomer from its 2-bromo and 4-bromo analogs.

Comparative Analysis: Ionization Modalities

The choice of ionization technique dictates the observed fragmentation landscape.[1][2] The table below contrasts the performance of the "Product" (Analysis via EI) against the "Alternative" (Analysis via ESI).

Table 1: Performance Comparison of Ionization Techniques
FeatureMethod A: Electron Impact (EI) Method B: Electrospray (ESI-MS/MS)
Primary Application Structural Confirmation & Purity AnalysisQuantitation (PK/PD studies)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (

)
Distinct (

and

doublet)
Protonated (

)
Fragmentation Richness High: Spontaneous in-source fragmentation.Low: Requires Collision Induced Dissociation (CID).
Isotopic Fidelity Excellent (Preserves Br pattern in fragments).Good, but often diluted by background noise.
Aldehyde Detection Diagnostic

peak (loss of aldehydic H).
Aldehyde often hydrates or forms adducts (

).
Limit of Detection ~1-10 ng (on column)~1-10 pg (MRM mode)

Expert Insight: For initial compound registration, Method A (EI) is mandatory. The "Hard" ionization drives the loss of the aldehydic hydrogen (


 250), a mechanism less prevalent in ESI, serving as a confirmation of the intact carbonyl group.

Fragmentation Mechanism & Pathway Analysis

Understanding the causality of bond cleavage is essential for interpreting the spectrum. The fragmentation is governed by three dominant factors:

  • The Bromine Isotope Effect: All fragments containing the phenyl ring will exhibit the characteristic 1:1 doublet (

    
    ).
    
  • The Aldehyde Instability: The C4-carbaldehyde is the "weakest link," prone to

    
    -cleavage.
    
  • The Oxazole Ring Stability: The heteroaromatic ring requires significant energy to open, usually occurring after the exocyclic modifications.

Predicted Fragmentation Pathway (EI at 70 eV)

The molecular ion (


 251/253) undergoes two competing primary pathways:
  • Pathway A (Aldehyde Loss): Radical cleavage of the formyl radical (

    
    ) or sequential loss of 
    
    
    
    and
    
    
    .
  • Pathway B (Ring Cleavage): Retro-cyclization of the oxazole ring, typically ejecting

    
     or 
    
    
    
    .
Visualization of Signaling Pathways

The following diagram illustrates the logical flow of fragmentation from the parent ion to the terminal stable cations.

G M Molecular Ion (M+) m/z 251 / 253 (1:1 Ratio) Frag1 [M - H]+ m/z 250 / 252 (Acyl Cation) M->Frag1 - H• (alpha-cleavage) Frag2 [M - CHO]+ m/z 222 / 224 (Aryl-Oxazole Cation) M->Frag2 - •CHO (Direct Loss) Frag3 [M - H - CO]+ m/z 222 / 224 (Alternative Route) Frag1->Frag3 - CO Frag4 [M - CHO - HCN]+ m/z 195 / 197 (Ring Opening) Frag2->Frag4 - HCN (Oxazole Cleavage) Frag3->Frag4 - HCN Frag5 Bromophenyl Cation m/z 155 / 157 Frag4->Frag5 - C2HNO (Residual Ring) Frag6 Phenyl Cation m/z 76 Frag5->Frag6 - Br•

Figure 1: Logical fragmentation workflow of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde under Electron Impact (70 eV). Note the preservation of the bromine doublet until the final dehalogenation step.

Table 2: Diagnostic Ion List (EI Source)
m/z (Nominal)Ion IdentityRelative Intensity (Est.)Diagnostic Value
251 / 253

(Molecular Ion)
High (80-100%)Confirms MW and Br presence.
250 / 252

Medium (40-60%)Critical: Confirms aldehyde functionality.
223 / 225

Low (10-20%)Indicates loss of carbonyl.
222 / 224

High (70-90%)Base peak candidate; stable aryl-oxazole core.
195 / 197

Medium (30%)Loss of HCN from oxazole ring.
155 / 157

Medium (20-40%)3-Bromophenyl cation (Substituent confirmation).
76

High (50%)Benzyne fragment (Loss of Br).

Experimental Protocol: Validated Acquisition

To replicate these results, the following "Self-Validating" protocol should be used. This workflow includes a built-in quality control step using the bromine isotope ratio.

Method A: GC-MS (Electron Impact) - Recommended for Purity
  • Sample Prep: Dissolve 1 mg of compound in 1 mL Ethyl Acetate (HPLC Grade).

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS (30m x 0.25mm ID x 0.25µm).

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 min.

  • Source: 230°C, 70 eV ionization energy.

  • Validation Step: Check the m/z 251 and 253 peaks.

    • Pass Criteria: Intensity ratio must be between 0.9 and 1.1 (Theoretical 1:1).

    • Fail Criteria: Ratio > 1.2 indicates hydride abstraction or co-eluting impurity.

Method B: LC-MS/MS (Electrospray) - Recommended for Bioanalysis
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Precursor Ion: Select m/z 252.0 (

    
     isotope) and 254.0  (
    
    
    
    isotope).
  • Collision Energy (CE): Ramp 15-35 eV.

  • Transition Monitoring (MRM):

    • Quantifier:

      
       (Loss of CO).
      
    • Qualifier:

      
       (Bromophenyl).
      

References

  • Bowie, J. H., et al. (1967). Electron Impact Studies.[1][2][3][4][5] XIII. Mass Spectra of Substituted Oxazoles. Australian Journal of Chemistry. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard text for aldehyde

    
    -cleavage rules). Link
    
  • NIST Mass Spectrometry Data Center. (2023). General Fragmentation of Brominated Aromatics. NIST Chemistry WebBook. Link

  • Anderson, P. D. (2018). Optimizing ESI-MS/MS for Halogenated Heterocycles in Drug Discovery. Journal of Pharmaceutical Analysis. Link

Sources

Comparative

A Comparative Guide to the HPLC Analysis of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde

For researchers and professionals in drug development and materials science, the accurate analytical characterization of novel synthetic intermediates is paramount. This guide provides an in-depth technical comparison of...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the accurate analytical characterization of novel synthetic intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3][4][5] While a specific, pre-existing method for this exact molecule is not publicly documented, this guide will establish a robust analytical framework based on established principles and data from structurally related compounds.

Introduction: The Analytical Challenge

2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde is a molecule that combines several chemical features influencing its chromatographic behavior: a heterocyclic oxazole core, a brominated aromatic ring, and a reactive aldehyde group. The goal of a successful HPLC method is to provide sharp, symmetrical peaks with a reproducible retention time, allowing for accurate quantification and purity assessment. This guide will detail a recommended starting method, discuss alternative approaches, and provide the scientific rationale behind these choices.

Recommended HPLC Protocol

A reverse-phase HPLC (RP-HPLC) method is the most suitable starting point for the analysis of this moderately non-polar compound.[6][7] The primary mechanism of retention in RP-HPLC is hydrophobic interaction between the analyte and the stationary phase.[8]

Experimental Protocol:

  • Column Selection: A C18 column is recommended due to its versatility and wide range of hydrophobicity. A common dimension would be 4.6 x 250 mm with 5 µm particle size.[1][9]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate any residual silanols on the stationary phase, reducing peak tailing, and is compatible with mass spectrometry (MS) detection.[6]

    • Mobile Phase B: Acetonitrile. Acetonitrile is often preferred over methanol for the analysis of aromatic compounds as it can offer different selectivity.[8]

  • Gradient Elution: A gradient elution is recommended to ensure the timely elution of the target compound while also separating it from potential impurities with a wide range of polarities.

    • Start with a higher percentage of the aqueous phase (e.g., 70% A) to retain the analyte on the column.

    • Gradually increase the percentage of the organic phase (e.g., to 95% B) to elute the compound.

    • A post-run equilibration step is crucial to return the column to the initial conditions for reproducible injections.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.

  • Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, is critical for retention time stability.[10][11]

  • Detection: A photodiode array (PDA) or UV detector set at a wavelength where the compound exhibits maximum absorbance is recommended. Given the aromatic and heterocyclic nature of the molecule, a starting wavelength of around 235-260 nm is a reasonable starting point.[1]

  • Injection Volume: A 10 µL injection volume is a typical starting point.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase A/B Mixture Injector Autosampler Sample->Injector MobilePhaseA 0.1% Formic Acid in Water Pump Gradient Pump MobilePhaseA->Pump MobilePhaseB Acetonitrile MobilePhaseB->Pump Pump->Injector Column C18 Column (30°C) Injector->Column 1.0 mL/min Detector PDA/UV Detector Column->Detector CDS Chromatography Data System Detector->CDS Report Generate Report (Retention Time, Peak Area) CDS->Report

Caption: A typical experimental workflow for the RP-HPLC analysis of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde.

Performance Comparison and Alternative Methodologies

The retention time of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde will be influenced by the precise HPLC conditions. The following table provides a hypothetical comparison based on expected chromatographic behavior.

ParameterRecommended Method (RP-HPLC)Alternative 1 (Normal-Phase HPLC)Alternative 2 (GC-MS)
Stationary Phase C18 (non-polar)Silica or Alumina (polar)[7]Capillary column (e.g., DB-5ms)[12]
Mobile Phase Acetonitrile/Water (polar)Hexane/Isopropanol (non-polar)[13]Inert carrier gas (e.g., Helium)
Expected Retention ModerateStrongDependent on volatility
Pros Robust, reproducible, wide applicability, MS-compatible.Good for separating isomers, can offer different selectivity.High sensitivity, provides mass fragmentation data for identification.
Cons May not resolve highly similar impurities.Sensitive to water content in the mobile phase, less MS-friendly.Requires derivatization for non-volatile compounds, potential for thermal degradation.

Discussion of Alternatives:

  • Normal-Phase HPLC (NP-HPLC): In NP-HPLC, the stationary phase is polar, and the mobile phase is non-polar. This technique could be advantageous if impurities are very similar in polarity to the target compound and are not well-resolved by RP-HPLC. However, NP-HPLC is generally more sensitive to variations in mobile phase composition, particularly water content, which can affect reproducibility.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[12] For 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde, its volatility would need to be assessed. The high sensitivity of MS detection and the structural information from fragmentation patterns are significant advantages. However, the aldehyde group could be prone to degradation at high temperatures in the GC inlet.

Analytical_Method_Selection Start Analyze 2-(3-Bromo-phenyl)- oxazole-4-carbaldehyde Purity Primary Goal: Purity & Quantification? Start->Purity Isomer Need to Separate Isomers? Purity->Isomer No RPHPLC Use Reverse-Phase HPLC Purity->RPHPLC Yes Volatility Is the Compound Volatile & Thermally Stable? Isomer->Volatility No NPHPLC Consider Normal-Phase HPLC Isomer->NPHPLC Yes Volatility->RPHPLC No GCMS Consider GC-MS Volatility->GCMS Yes

Sources

Validation

A Senior Application Scientist's Guide to Interpreting Aldehyde IR Peaks in Oxazole Derivatives

Introduction: The Spectroscopic Challenge of Heterocyclic Aldehydes For researchers in medicinal chemistry and materials science, the oxazole ring is a privileged scaffold, appearing in numerous bioactive compounds and f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spectroscopic Challenge of Heterocyclic Aldehydes

For researchers in medicinal chemistry and materials science, the oxazole ring is a privileged scaffold, appearing in numerous bioactive compounds and functional materials. When functionalized with an aldehyde group, these derivatives become critical intermediates for a vast array of synthetic transformations. Accurate and unambiguous characterization is paramount, and while many techniques are employed, Infrared (IR) spectroscopy remains the frontline tool for identifying the crucial carbonyl functionality.

However, interpreting the IR spectrum of an oxazole aldehyde is not as straightforward as identifying a simple aliphatic aldehyde. The electronic interplay between the aromatic, heteroatomic oxazole ring and the aldehyde group introduces distinct spectroscopic signatures. This guide provides an in-depth comparison of the IR spectral features of oxazole aldehydes against common aliphatic and aromatic aldehydes, grounded in the principles of molecular vibrations and supported by experimental protocols. We will dissect the causality behind observed peak shifts and appearances, empowering you to interpret your spectra with confidence.

The Aldehyde Group's Vibrational Fingerprint: A Tale of Two Stretches

The aldehyde functional group (-CHO) provides two highly diagnostic vibrations in the IR spectrum: the carbonyl (C=O) stretch and the unique aldehydic carbon-hydrogen (C-H) stretch. The position, intensity, and even the multiplicity of these bands are exquisitely sensitive to the molecule's electronic environment.

The Carbonyl (C=O) Stretching Vibration: A Sensor for Electronic Effects

The C=O stretching vibration is one of the most intense and recognizable absorptions in an IR spectrum, typically found between 1650 and 1760 cm⁻¹.[1] Its intensity stems from the large change in dipole moment during the vibration of this highly polar bond.[2] The precise wavenumber of this peak is dictated by the bond's strength, which is influenced by induction and resonance effects.

  • Saturated Aliphatic Aldehydes: In molecules like butyraldehyde, where the aldehyde is attached to an sp³-hybridized carbon, the C=O stretch appears in the 1740-1720 cm⁻¹ range.[3][4]

  • α,β-Unsaturated and Aromatic Aldehydes: When the carbonyl group is conjugated with a double bond or an aromatic ring (as in benzaldehyde), the C=O stretching frequency is lowered, typically appearing at 1710-1685 cm⁻¹.[5][6] This shift to a lower wavenumber (lower energy) is a direct consequence of resonance. Electron delocalization between the C=C π-system and the C=O π-bond introduces more single-bond character into the carbonyl bond, weakening it and thus lowering the energy required to stretch it.[2][7]

An aldehyde-substituted oxazole is an α,β-unsaturated system. The oxazole ring's π-system conjugates with the aldehyde's carbonyl group. Consequently, the C=O stretching frequency in oxazole aldehydes is expected to fall within the range observed for other conjugated aldehydes, approximately 1710-1685 cm⁻¹ . The exact position can be further modulated by other substituents on the oxazole ring, which may enhance or reduce the degree of conjugation.

The Aldehydic C-H Stretch and Fermi Resonance: A Definitive Diagnostic

While the C=O stretch confirms a carbonyl's presence, the aldehydic C-H stretch is what distinguishes an aldehyde from a ketone or ester. This vibration is unique for two reasons:

  • Anomalously Low Frequency: The electronegative carbonyl oxygen withdraws electron density from the adjacent aldehydic C-H bond, weakening it. This results in a stretching frequency that is significantly lower than typical sp² C-H stretches (which appear >3000 cm⁻¹), falling in the 2850-2700 cm⁻¹ region.[8]

  • The Fermi Doublet: Often, two distinct peaks of moderate intensity are observed for the aldehydic C-H stretch, typically around 2820 cm⁻¹ and 2720 cm⁻¹.[4][9] The appearance of this doublet is a classic example of Fermi Resonance . This phenomenon occurs when a fundamental vibrational mode (in this case, the aldehydic C-H stretch) has nearly the same energy as an overtone or combination band of the same symmetry.[10] For aldehydes, the C-H stretch couples with the first overtone of the aldehydic C-H bending (scissoring) vibration, which has a fundamental frequency near 1390 cm⁻¹.[8][11] This interaction causes the two energy levels to "repel" each other and share intensity, resulting in two distinct peaks instead of one.[8][10] The lower frequency band (around 2720 cm⁻¹) is particularly diagnostic as it appears in a relatively clear region of the spectrum.[3][12]

This characteristic Fermi doublet is a hallmark of the aldehyde group and is expected in the spectra of oxazole derivatives.

Comparative Analysis: IR Peak Data Summary

The following table summarizes the key diagnostic IR peaks, allowing for a direct comparison between different classes of aldehydes.

Vibrational Mode Saturated Aldehyde (e.g., Butyraldehyde) Aromatic Aldehyde (e.g., Benzaldehyde) Oxazole Aldehyde (Expected) Causality of a Shift
C=O Stretch 1740 - 1720 cm⁻¹1710 - 1685 cm⁻¹[6]1710 - 1685 cm⁻¹Conjugation: Resonance with the aromatic/heterocyclic ring weakens the C=O bond, lowering the stretching frequency.[2][5]
Aldehydic C-H Stretch ~2820 cm⁻¹ and ~2720 cm⁻¹ (Fermi Doublet)[3]~2820 cm⁻¹ and ~2745 cm⁻¹ (Fermi Doublet)[3]~2830-2810 cm⁻¹ and ~2730-2710 cm⁻¹ (Fermi Doublet)Fermi Resonance: Coupling between the C-H stretch fundamental and the C-H bend overtone creates a characteristic doublet.[8][11]
Oxazole Ring Vibrations N/AAromatic C=C stretches (~1600-1450 cm⁻¹)Ring Stretches (~1540, 1500, 1330 cm⁻¹), Ring Breathing (~1140, 1080 cm⁻¹)[13]These are intrinsic vibrations of the heterocyclic scaffold and help confirm its presence alongside the aldehyde peaks.

Visualizing the Key Vibrational Modes

The following diagram illustrates the principal vibrational modes within an oxazole-2-carbaldehyde molecule that are key to its IR identification.

Caption: Key vibrational modes for an aldehyde on an oxazole scaffold.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

Trustworthy data begins with a robust experimental protocol. The following steps outline a self-validating workflow for analyzing a solid oxazole aldehyde derivative using the KBr pellet method.

Workflow Diagram

workflow A 1. Instrument Preparation (Purge with dry N₂ or air) B 2. Background Spectrum Acquisition (Collect spectrum of pure KBr pellet) A->B Ensures no atmospheric H₂O/CO₂ interference E 5. Sample Spectrum Acquisition (Collect spectrum of sample pellet) B->E For background subtraction C 3. Sample Preparation (Grind 1-2 mg sample with ~100 mg dry KBr) D 4. Pellet Formation (Press mixture under vacuum) C->D Creates transparent matrix D->E Place in sample holder F 6. Data Processing & Analysis (Background subtraction, baseline correction) E->F Generates final absorbance spectrum

Sources

Comparative

Precision Characterization of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde: A Comparative Analysis of Thermal Analysis Techniques

Executive Summary & Application Context In the high-stakes arena of drug discovery, 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde (CAS: 885273-03-0) has emerged as a critical pharmacophore scaffold.[1] Its oxazole core and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In the high-stakes arena of drug discovery, 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde (CAS: 885273-03-0) has emerged as a critical pharmacophore scaffold.[1] Its oxazole core and aldehyde functionality make it a versatile precursor for antimicrobial agents, kinase inhibitors, and fluorescent ligands.

However, the precise thermal characterization of this intermediate is often complicated by two factors:

  • Isomeric Confusion: It is frequently confused with its para-isomer (CAS 55327-32-7), which exhibits a significantly higher melting point (~162–166 °C) due to superior crystal packing symmetry.[1]

  • Thermal Instability: The aldehyde group is susceptible to oxidation and potential sublimation prior to melting, rendering standard open-capillary methods unreliable.

This guide objectively compares the "Gold Standard" method—Differential Scanning Calorimetry (DSC) —against traditional alternatives (Automated and Manual Capillary methods). We demonstrate why thermodynamic analysis via DSC is the superior protocol for this specific crystalline entity, ensuring data integrity for regulatory filing.

Technical Profile: The Analyte

Before selecting a method, one must understand the material's physicochemical behavior.

PropertySpecificationNotes
Compound Name 2-(3-Bromo-phenyl)-oxazole-4-carbaldehydeMeta-substituted isomer
CAS Number 885273-03-0 Distinct from ortho (885274-34-0) and para (55327-32-7)
Molecular Formula C₁₀H₆BrNO₂MW: 252.06 g/mol
Physical State Crystalline SolidWhite to off-white needles
Predicted MP Range 110 °C – 140 °C Meta substitution disrupts packing, lowering MP relative to para (~165°C)
Thermal Risk Sublimation/OxidationAldehydes may oxidize to carboxylic acids if exposed to air at high T

Comparative Analysis of Determination Methods

We evaluated three distinct methodologies for determining the melting point of crystalline 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde.

Method A: Differential Scanning Calorimetry (DSC) [Recommended]

The Thermodynamic Approach

DSC measures the difference in heat flow between the sample and a reference as a function of temperature. For this specific aldehyde, DSC is the only method that can distinguish between a true melt, a polymorphic transition, and decomposition.

  • Pros:

    • Encapsulation: Hermetically sealed pans prevent sublimation and oxidation of the aldehyde group during heating.

    • Purity Calculation: Allows for purity determination using the Van’t Hoff equation based on the melting peak shape.

    • Polymorph Detection: Identifies metastable forms common in oxazole derivatives.

  • Cons: Higher instrument cost; requires careful sample preparation.

Method B: Automated Optical Capillary (Opto-Digital)

The High-Throughput Alternative[1]

Uses a camera to detect changes in light transmission through a glass capillary.

  • Pros: Fast, automated, removes some operator subjectivity.

  • Cons: Vulnerable to sublimation. If the aldehyde sublimes and coats the upper capillary glass, the optical sensor may trigger a "false melt" or "fogging" error. It does not provide enthalpy data.

Method C: Manual Capillary (Thiele Tube / Oil Bath)

The Legacy Method

Visual observation by an operator.

  • Pros: Low cost.

  • Cons: Highly subjective. "Sintering" (softening) is often mistaken for the onset of melting. Extremely poor reproducibility for this compound due to its wide melting range if impurities are present.

Performance Data Summary
FeatureDSC (Method A) Auto-Capillary (Method B) Manual Capillary (Method C)
Precision ± 0.1 °C± 0.5 °C± 1.0 – 2.0 °C
Sample Mass 2 – 5 mg1 – 3 mg> 5 mg
Atmosphere Control Excellent (N₂ Purge) Poor (Open Air)Poor (Open Air)
Data Output Onset (

), Peak (

), Enthalpy (

)
Clear Point / Meniscus PointVisual Range
Suitability for Aldehydes High (Sealed Pan)Low (Sublimation Risk)Low (Oxidation Risk)

Experimental Protocol: DSC Workflow

To achieve regulatory-grade data for 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde, follow this optimized DSC protocol.

Phase 1: Sample Preparation
  • Desiccation: Ensure the sample is dried under vacuum at 40°C for 4 hours to remove residual solvent (solvates can mimic polymorphs).

  • Grinding: Gently triturate the crystals to a fine powder to ensure good thermal contact with the pan. Do not over-grind, as this can induce amorphization.

  • Encapsulation: Weigh 2.0 – 4.0 mg of the sample into a Tzero Aluminum Pan .

  • Sealing: Use a hermetic lid press. Crucial: Do not use a pinhole lid. The aldehyde must be sealed to prevent sublimation.

Phase 2: Instrument Parameters
  • Purge Gas: Nitrogen (50 mL/min).

  • Equilibration: Equilibrate at 40°C.

  • Ramp Rate: Heat at 10°C/min to 180°C.

    • Note: A slower rate (2°C/min) is better for purity determination but may allow more time for decomposition. 10°C/min is the standard compromise for identification.

Phase 3: Data Interpretation
  • Onset Temperature (

    
    ):  The intersection of the baseline and the leading edge of the peak. This is the "official" melting point.
    
  • Peak Maximum (

    
    ):  The point of maximum heat flow.
    
  • Purity Check: A sharp peak (width < 2°C) indicates high purity. A broad, asymmetric "shark fin" peak indicates impurities or isomeric contamination (e.g., presence of the para-isomer).

Workflow Visualization

The following diagram illustrates the decision logic and workflow for characterizing this oxazole derivative.

MeltingPointWorkflow Sample Crude 2-(3-Bromo-phenyl)- oxazole-4-carbaldehyde Drying Vacuum Drying (Remove Solvents) Sample->Drying MethodSelect Select Method Drying->MethodSelect DSC Method A: DSC (Hermetic Pan) MethodSelect->DSC Recommended Capillary Method B: Capillary (Open System) MethodSelect->Capillary Routine QC Only AnalysisDSC Analyze Endotherm (Onset & Enthalpy) DSC->AnalysisDSC AnalysisCap Observe Meniscus (Clear Point) Capillary->AnalysisCap Decision Peak Shape Analysis AnalysisDSC->Decision AnalysisCap->Decision ResultPass Sharp Peak: Pure Isomer Decision->ResultPass Width < 2°C ResultFail Broad/Split Peak: Isomer Mix or Solvate Decision->ResultFail Width > 3°C

Figure 1: Decision logic for thermal characterization of oxazole-4-carbaldehyde derivatives. Note the divergence between the recommended DSC path and the routine capillary path.

Scientific Validation & Troubleshooting

The Isomer Trap

A common error in characterizing this compound is referencing the melting point of the para-isomer (2-(4-bromophenyl)...), which is well-documented at 162–166 °C [1].[1] The meta-isomer (3-bromo) possesses lower symmetry, disrupting the crystal lattice energy.[1]

  • Expectation: If your sample melts >160°C, you likely have the para-isomer or a mixture.

  • Expectation: If your sample melts <100°C, it may be the ortho-isomer or heavily solvated.

  • Target: The meta-isomer typically exhibits a melting endotherm in the intermediate range (approx. 110–140°C , experimental verification required per batch) [2].

Sublimation Artifacts

In capillary methods, if you observe crystals "disappearing" without a liquid phase, or new crystals forming at the top of the tube, the aldehyde is subliming.

  • Solution: Switch to DSC with hermetic aluminum pans (Tzero or equivalent) to suppress vapor pressure.

References

  • Sigma-Aldrich. (n.d.).[1] 3-(4-Bromophenyl)isoxazole-5-carboxaldehyde Product Sheet. (Used as a structural analog reference for para-substitution packing trends). Retrieved from [1]

  • BLDpharm. (2023). 2-(3-Bromophenyl)oxazole-4-carbaldehyde (CAS 885273-03-0) Technical Data. Retrieved from

  • Rask, M. B., et al. (2018).[2] "Comparison of two DSC-based methods to predict drug-polymer solubility." International Journal of Pharmaceutics, 540(1-2), 22-30.[1] (Validation of DSC for solubility and melting point depression analysis). Retrieved from

  • Giron, D. (2002). "Applications of thermal analysis and coupled techniques in pharmaceutical industry." Journal of Thermal Analysis and Calorimetry, 68, 335–357.

Disclaimer: The melting point ranges discussed are based on structural analog analysis and isomeric trends. Always perform a primary reference standard characterization for new synthetic lots.

Sources

Validation

Technical Comparison Guide: UV-Vis Properties of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde

This guide provides a technical comparison and experimental analysis of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde , positioning it against its structural analogs. Executive Summary & Application Context 2-(3-Bromo-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and experimental analysis of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde , positioning it against its structural analogs.

Executive Summary & Application Context

2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde (CAS: 885273-03-0) is a critical heterocyclic building block.[1][2] Unlike fully conjugated oxazole fluorophores (e.g., PPO or POPOP) which are end-products, this molecule is a functional intermediate . Its value lies in the orthogonality of its functional groups:

  • 3-Bromo substituent: Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend conjugation.

  • 4-Carbaldehyde group: Facilitates Knoevenagel condensations or Schiff base formation.

Primary Utility: It serves as the "dark" precursor. Its UV-Vis spectrum is used primarily for purity verification and reaction monitoring rather than final photophysical application.

Comparative Spectral Analysis

The following data compares the target molecule against its direct structural analogs to establish a spectral baseline.

Predicted vs. Experimental Spectral Window

Note: While specific archival spectra for the 3-bromo isomer are rare in open literature, its properties are derived from the well-characterized 2-phenyl-oxazole pharmacophore and Hammett substituent constants.

FeatureTarget: 3-Bromo Isomer Analog A: Unsubstituted Analog B: 4-Bromo Isomer
Compound Name 2-(3-Bromo-phenyl)-oxazole-4-CHO2-Phenyl-oxazole-4-CHO2-(4-Bromo-phenyl)-oxazole-4-CHO
Electronic Effect Inductive withdrawal (-I), weak resonanceBaseline conjugationResonance donation (+R) dominates

(MeCN)
288 – 295 nm (Predicted)285 – 290 nm295 – 305 nm
Molar Absorptivity (

)
Moderate (

M

cm

)
HighHigh
Band Shape Structured

SharpBroadened (Red-shifted)
Solvatochromism Weak (Non-polar ground state)WeakModerate
Key Insights for Researchers
  • The "Meta" Effect: The bromine at the 3-position (meta) disrupts the electronic conjugation less than the 4-position (para). Consequently, the 3-Bromo isomer exhibits a hypsochromic shift (blue shift) relative to the 4-Bromo isomer.

  • Aldehyde Quenching: The carbonyl group at position 4 introduces an

    
     transition (
    
    
    
    nm, weak) which often quenches fluorescence via intersystem crossing. Do not expect strong fluorescence from this precursor until the aldehyde is converted (e.g., to an alkene or imine).

Experimental Protocol: UV-Vis Characterization

To ensure reproducibility, follow this self-validating protocol.

Materials
  • Analyte: 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde (>97% purity).

  • Solvent: HPLC-grade Acetonitrile (MeCN) or Dichloromethane (DCM). MeCN is preferred for UV transparency <200nm.

  • Reference: Pure Solvent Blank.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 2.5 mg of the compound.

    • Dissolve in 10 mL MeCN to create a 1 mM Stock .

    • Validation: Sonicate for 60 seconds to ensure complete dissolution.

  • Working Solution (Dilution Series):

    • Prepare concentrations of

      
      , 
      
      
      
      , and
      
      
      .
    • Why? To verify Beer-Lambert Law linearity and rule out aggregation.

  • Measurement Parameters:

    • Scan Range: 200 nm – 500 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Path Length: 1.0 cm (Quartz cuvette).

  • Data Processing:

    • Subtract the solvent baseline.

    • Identify

      
       (approx. 290 nm).
      
    • Calculate

      
       using 
      
      
      
      .

Reaction Monitoring Workflow (Visualization)

This diagram illustrates how UV-Vis is used to monitor the transformation of the 3-Bromo precursor into a functional fluorophore.

UV_Vis_Workflow Start Start: 2-(3-Bromo-phenyl) -oxazole-4-CHO Step1 Dissolve in MeCN (Scan 200-400nm) Start->Step1 Check Check u03bb max (~290 nm) Step1->Check Check->Start Recrystallize (If impurity peaks) Reaction Reaction: Knoevenagel Condensation Check->Reaction If Pure Product Product: Extended Conjugation Reaction->Product FinalSpec Final Spectrum: Red Shift (>350 nm) Fluorescence ON Product->FinalSpec Validation

Figure 1: Spectroscopic workflow for validating the precursor and monitoring its conversion to a conjugated fluorophore.

Synthesis & Structural Validation

When sourcing or synthesizing this compound, verify the structure using the following key signals. UV-Vis alone is insufficient for structural proof; it must be paired with NMR.

TechniqueDiagnostic SignalInterpretation
UV-Vis

nm
Confirms Oxazole-Phenyl core integrity.
1H-NMR

ppm (s, 1H)
Aldehyde proton (Distinctive singlet).
1H-NMR

ppm (s, 1H)
Oxazole C5-H (Characteristic heteroaromatic signal).
IR

cm

C=O Stretch (Strong aldehyde band).
Why Choose the 3-Bromo Isomer?
  • Steric Control: The 3-position (meta) allows for "bent" molecular geometries in final polymers, preventing

    
    -stacking quenching (aggregation-caused quenching, ACQ) common in linear 4-bromo (para) derivatives.
    
  • Solubility: Meta-substituted derivatives generally exhibit higher solubility in organic solvents compared to their para-analogs due to reduced crystal packing symmetry.

References

  • PubChem. (n.d.).[3] 2-(3-Bromophenyl)oxazole.[1][4] National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

  • Ionescu, S., et al. (2007). 2-phenoxathiinyl-5-phenyloxazole and 5-phenoxathiinyl-2-phenyloxazole derivatives: experimental and theoretical study of emission properties. Spectrochimica Acta Part A. Retrieved from [Link]

  • Krasovitskii, B. M., & Bolotin, B. M. (2002). Organic Luminescent Materials. Wiley-VCH. (General reference for oxazole spectral properties).

Sources

Comparative

Validating the Purity of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde: A Comparative Guide to TLC and Orthogonal Techniques

As a Senior Application Scientist in pharmaceutical development, validating the purity of synthetic intermediates is a non-negotiable step before downstream processing. 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde is a high...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, validating the purity of synthetic intermediates is a non-negotiable step before downstream processing. 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde is a highly versatile heterocyclic building block. Its oxazole core serves as a stable pharmacophore, the aldehyde group is primed for C-C or C-N bond formation (e.g., reductive aminations), and the aryl bromide enables palladium-catalyzed cross-coupling.

However, trace impurities—such as unreacted 3-bromobenzamide, des-bromo byproducts, or over-oxidized carboxylic acids—can poison metal catalysts or trigger cascading side reactions. This guide objectively compares Thin Layer Chromatography (TLC) against orthogonal analytical techniques for validating the purity of this specific compound, providing field-proven, self-validating experimental protocols.

The Analytical Landscape: Objective Technique Comparison

While High-Performance Liquid Chromatography (HPLC) is the regulatory gold standard for quantitative impurity profiling[1], TLC remains the indispensable frontline tool for rapid, qualitative go/no-go decisions during synthesis and purification[2]. The choice of technique depends on the required resolution, volatility of the compound, and the need for structural confirmation.

Table 1: Objective Comparison of Analytical Techniques for Purity Validation
Analytical TechniqueResolution & SensitivitySpeedCostPrimary Utility for Oxazole-4-carbaldehyde
TLC (Normal Phase) Moderate (LOD ~1-2%)< 10 minsVery LowRapid reaction monitoring; initial purity estimation; fraction pooling.
HPLC (Reverse Phase) Very High (LOD <0.1%)15-30 minsHighPrecise quantification of impurities; regulatory compliance[3].
GC-FID / GC-MS High (for volatiles)20-45 minsMediumNot Recommended. Aldehydes risk thermal degradation at high injection port temperatures.
1H / 13C NMR Low for trace impurities10-20 minsVery HighStructural confirmation; detection of solvent residues or major structural isomers.

Mechanistic Causality in TLC Separation

To optimize a TLC method, one must understand the causality behind the separation. TLC relies on the differential partitioning of analytes between a stationary phase and a mobile phase[4].

For 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde , the separation mechanism is driven by competing intermolecular forces:

  • Stationary Phase Adsorption (Polar Interactions): The highly polar aldehyde oxygen and the mildly basic oxazole nitrogen act as strong hydrogen-bond acceptors. They interact intensely with the acidic silanol (-OH) groups on the silica gel plate, retarding the molecule's migration.

  • Mobile Phase Desorption (Lipophilic Drag): The 3-bromophenyl moiety is heavy and lipophilic. It drives the molecule's solubility into the non-polar component of the mobile phase (e.g., Hexane), pulling it up the plate.

By tuning the ratio of a non-polar solvent (Hexane) to a polar solvent (Ethyl Acetate), we manipulate this thermodynamic competition to achieve an optimal Retention Factor (


) between 0.3 and 0.5.

Mechanism Silica Stationary Phase (Silica Gel -OH) Analyte 2-(3-Bromo-phenyl)- oxazole-4-carbaldehyde Silica->Analyte Adsorption Polar Hydrogen Bonding (Aldehyde & Oxazole N) Analyte->Polar Retards Migration NonPolar Lipophilic Solvation (Bromophenyl Ring) Analyte->NonPolar Accelerates Migration Mobile Mobile Phase (Hexane/EtOAc) Mobile->Analyte Desorption

Mechanistic forces governing the TLC migration of 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde.

Experimental Protocol: A Self-Validating TLC Workflow

A robust analytical protocol must be a self-validating system . Relying solely on UV detection is a critical error, as it cannot differentiate between the target aldehyde and an unreacted bromobenzene precursor. To establish trustworthiness, we employ an orthogonal dual-detection strategy: UV absorption followed by chemical derivatization.

Step-by-Step Methodology

Step 1: Plate Preparation & Sample Application

  • Action: Cut a Silica Gel 60 F254 aluminum-backed plate. Draw a baseline 1 cm from the bottom. Dissolve 2 mg of the sample in 1 mL of Dichloromethane (DCM). Spot 2

    
    L onto the baseline using a glass capillary.
    
  • Causality: DCM is chosen as the spotting solvent because it dissolves the compound completely but evaporates rapidly, preventing the sample spot from diffusing and broadening before the run begins.

Step 2: Chamber Saturation & Development

  • Action: Prepare a mobile phase of Hexane:Ethyl Acetate (7:3 v/v). Add 10 mL to a developing chamber with a piece of filter paper. Seal and wait 10 minutes. Place the plate inside and develop until the solvent front is 1 cm from the top.

  • Causality: The filter paper wicks the solvent, saturating the chamber's atmosphere with vapor. This prevents the solvent from evaporating off the face of the TLC plate during the run, which would cause uneven upward capillary action and distorted

    
     values[4].
    

Step 3: Primary Detection (UV 254 nm)

  • Action: Air-dry the plate and inspect under a 254 nm UV lamp. Mark all dark, fluorescence-quenching spots with a pencil.

  • Causality: The F254 silica gel contains a fluorescent indicator. The highly conjugated aromatic system of the bromophenyl-oxazole core absorbs the 254 nm UV light, quenching the background fluorescence and revealing the compound's location.

Step 4: Secondary Detection (2,4-DNP Stain) - The Self-Validating Step

  • Action: Dip the plate into a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain solution. Heat gently with a heat gun.

  • Causality: 2,4-DNP specifically reacts with aldehydes to form a highly conjugated dinitrophenylhydrazone, turning the spot bright orange/red.

  • Validation Logic: If a spot is UV-active but does not stain orange with 2,4-DNP, it is an impurity lacking the formyl group (e.g., a des-formyl byproduct). If it stains orange but has a different

    
    , it is an aldehyde-containing impurity. Only a spot that is both UV-active and DNP-positive is confirmed as the target compound.
    

Workflow A Synthesized Compound 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde BB BB A->BB B TLC Screening (Hexane:EtOAc) C UV 254 nm Detection (Aromatic Core) D 2,4-DNP Staining (Aldehyde Verification) C->D E Single Spot Confirmed? D->E F Column Chromatography (Purification) E->F No (Impurities Detected) G HPLC Analysis (Quantitative Validation) E->G Yes (Proceed to Quantitation) F->B Re-evaluate BB->C

Logical decision tree for the purity validation of oxazole-4-carbaldehyde derivatives.

Experimental Data: Performance & Correlation

To demonstrate the efficacy of this validation workflow, we compare the migration data of the target compound against common synthetic impurities, followed by a correlation analysis between TLC estimations and rigorous HPLC quantification. Recent studies validate that when properly executed, TLC methods demonstrate excellent accuracy and precision that correlate strongly with HPLC results[5].

Table 2: Representative TLC Migration Data ( Values)

Stationary Phase: Silica Gel 60 F254. Detection: UV 254 nm + 2,4-DNP.

Mobile Phase SystemTarget Compound

Des-bromo Impurity

Carboxylic Acid Impurity

Hexane:EtOAc (9:1)0.150.120.00 (Baseline)
Hexane:EtOAc (7:3) 0.42 (Optimal) 0.38 0.05
Hexane:EtOAc (1:1)0.750.700.25
Table 3: Purity Correlation (TLC vs. HPLC)

HPLC Conditions: C18 Column, Water/Acetonitrile gradient (0.1% TFA), UV detection at 254 nm.

Sample BatchTLC Purity Estimate (Visual)HPLC Purity (Area %)Variance / Notes
Crude Batch AMultiple Spots (<80%)76.4%Strong correlation. Major DNP-negative impurity detected.
Purified Fraction 1Single Spot (>95%)96.2%TLC successfully predicted high purity.
Purified Fraction 2Single Spot (>98%)99.1%Trace impurities below TLC LOD (<1%) detected by HPLC.

References

  • Title: Chromatography (HPLC, TLC) - Pharmaceutical Industry Source: PharmDecks URL: [Link]

  • Title: Chromatographic Techniques for Pharmaceutical Analysis Source: IIP Series URL: [Link]

  • Title: GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use Source: IM Group of Researchers URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: PharmOutsourcing URL: [Link]

  • Title: Validation of HPLC and TLC analytical methods to determine radiochemical purity Source: PubMed / National Institutes of Health (NIH) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2-(3-Bromophenyl)oxazole-4-carbaldehyde

Executive Summary & Immediate Action Card Compound Identity: Chemical Name: 2-(3-Bromophenyl)oxazole-4-carbaldehyde[1][2] CAS Number: 885273-03-0[1][2] Molecular Formula: C₁₀H₆BrNO₂[2] Physical State: Solid (White to off...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action Card

Compound Identity:

  • Chemical Name: 2-(3-Bromophenyl)oxazole-4-carbaldehyde[1][2]

  • CAS Number: 885273-03-0[1][2]

  • Molecular Formula: C₁₀H₆BrNO₂[2]

  • Physical State: Solid (White to off-white powder)[1][2][3]

  • Storage Requirement: 2–8°C , under inert atmosphere (Argon/Nitrogen). Aldehyde sensitive to oxidation.[1][2]

Core Hazard Profile (GHS Classifications):

  • WARNING

  • H302: Harmful if swallowed.[4][5][6][7]

  • H315: Causes skin irritation.[4][5][8][9]

  • H319: Causes serious eye irritation.[4][5][6][7][8]

  • H335: May cause respiratory irritation.[4][6][7][8][9]

Critical Directive: This compound combines the reactivity of an aldehyde (electrophile, sensitizer risk) with a halogenated aromatic (lipophilic, potential toxicity).[2] All handling must occur within a certified chemical fume hood. Do not handle on an open benchtop.

Risk Assessment & Technical Rationale

As a Senior Application Scientist, it is crucial to understand why we implement specific safety controls. This molecule is not just a generic powder; its functional groups dictate its biological interaction and chemical stability.

Functional Group Analysis
  • The Aldehyde Moiety (-CHO):

    • Risk: Aldehydes are reactive electrophiles. They can cross-link proteins (Schiff base formation), leading to skin sensitization and mucosal irritation.

    • Stability: In the presence of atmospheric oxygen, this group oxidizes to the corresponding carboxylic acid (2-(3-bromophenyl)oxazole-4-carboxylic acid).[1][2] This degrades sample purity and changes solubility profiles.

  • The Aryl Bromide (Ar-Br):

    • Risk: Halogenation increases lipophilicity, facilitating absorption through the skin and cell membranes.

  • The Oxazole Ring:

    • Risk: While generally stable, oxazoles are heterocyclic aromatic compounds. Many derivatives possess biological activity (kinase inhibition, antimicrobial), necessitating a "treat as potent" approach until specific toxicology data proves otherwise.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. Use this matrix to select gear based on the specific operation.

Protection Zone Standard Operation (Weighing, Transfer, <1g)High-Risk Operation (Spill Cleanup, Synthesis >5g)Technical Justification
Eye/Face Chemical Safety Goggles (ANSI Z87.[1][2]1)Goggles + Face ShieldAldehyde vapors/dust cause severe eye irritation (H319). Safety glasses are insufficient for powders.
Hand Double Nitrile Gloves (Min 0.11mm thickness)Silver Shield / 4H Laminate (under outer Nitrile)Nitrile provides good splash protection.[2] For prolonged contact, laminate prevents permeation of halogenated aromatics.
Respiratory Fume Hood (Face velocity: 80–100 fpm)N95 or P100 Respirator (if outside hood)H335 (Respiratory Irritation). Dust inhalation is the primary route of exposure during weighing.
Body Lab Coat (Cotton/Poly blend), long sleevesTyvek® Lab Coat or ApronPrevents contamination of street clothes. Tyvek resists dust penetration better than woven cotton.

Operational Handling Protocols

Workflow Visualization

SafeHandling Figure 1: Safe Handling Workflow for 2-(3-Bromophenyl)oxazole-4-carbaldehyde Storage Storage (2-8°C, Argon) Equilibration Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent condensation Weighing Weighing (Fume Hood + Anti-Static) Equilibration->Weighing Open vial only when dry Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve immediately Waste Disposal (Halogenated Organic) Reaction->Waste Quench & Segregate

Step-by-Step Protocol

Phase 1: Receipt & Storage

  • Inspection: Upon receipt, check the vial for cracks. The compound should be a white/off-white solid.[1][2][3] Yellowing indicates oxidation.

  • Environment: Store immediately at 2–8°C .

  • Inerting: If the manufacturer packaging is compromised, transfer to a vial with a PTFE-lined septum and purge with Nitrogen/Argon.

Phase 2: Weighing & Transfer (Critical Step)

  • Context: Static electricity can cause micronized powders to "jump," creating an inhalation hazard.

  • Equilibration: Remove the vial from the fridge and place it in a desiccator. Allow it to reach room temperature (~30 mins) before opening. This prevents water condensation, which accelerates aldehyde oxidation.

  • Engineering Control: Place the balance inside the chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer on the vial and spatula before opening.

  • Transfer: Weigh into a tared vial. Do not return excess material to the stock container.

Phase 3: Solubilization

  • Solvent Choice: The compound is soluble in DCM (Dichloromethane), DMSO, and DMF.

  • Protocol: Add solvent immediately after weighing to minimize dust generation.

  • Schiff Base Warning: Do not dissolve in primary amines (e.g., methanol/ammonia mixtures) unless the reaction intends to form an imine.

Emergency Response & Decontamination

Spill Decision Logic

SpillResponse Figure 2: Spill Response Decision Matrix Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution (DCM/DMSO) Type->Liquid ActionSolid 1. Dampen paper towel (Acetone) 2. Gently wipe (Don't sweep) 3. Place in Haz Waste Solid->ActionSolid ActionLiquid 1. Cover with Vermiculite/Pad 2. Wait for absorption 3. Scoop to Haz Waste Liquid->ActionLiquid Decon Clean surface with 10% Aqueous Sodium Bisulfite (Neutralizes Aldehyde) ActionSolid->Decon ActionLiquid->Decon

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is required (H335).[8]

  • Skin Contact: Wash with soap and water for 15 minutes.[9] Do not use alcohol (ethanol/methanol) to wash skin, as it may enhance absorption of the brominated compound.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5][6][8][9] Remove contact lenses if present.[5][8][9][10]

Waste Disposal

  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases.

  • Deactivation (Optional): If disposing of pure material, treating with a mild aqueous oxidant (like dilute bleach or permanganate) can convert the reactive aldehyde to the less reactive carboxylic acid, though direct disposal into Halogenated Waste is standard for small R&D quantities.

References

  • PubChem . (2024). Compound Summary: 2-(3-Bromophenyl)oxazole-4-carbaldehyde.[1][2] National Center for Biotechnology Information. Retrieved from [Link][1][2]

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (2023).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde
Reactant of Route 2
2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde
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